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Core Science & Biosynthesis

Foundational

Technical Deep Dive: Molecular Architecture & Steric Dynamics of N-(tert-Butyl)-N-methyl-3-nitroaniline

Executive Summary: The "Steric Lock" Phenomenon In the landscape of substituted anilines, N-(tert-butyl)-N-methyl-3-nitroaniline represents a textbook case of "Steric Inhibition of Resonance" (SIR). While typical aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Lock" Phenomenon

In the landscape of substituted anilines, N-(tert-butyl)-N-methyl-3-nitroaniline represents a textbook case of "Steric Inhibition of Resonance" (SIR). While typical anilines exhibit a planar geometry facilitating electron donation into the aromatic ring, the introduction of the bulky tert-butyl group at the nitrogen center forces a drastic conformational twist.

This guide analyzes the structural conflict between the electronic "push-pull" system (amine donor vs. nitro acceptor) and the steric "lock" imposed by the tert-butyl group. We provide a validated synthesis protocol using Buchwald-Hartwig coupling—necessary because classical nucleophilic substitution fails—and explore the counter-intuitive impact on basicity and metabolic stability.

Part 1: Molecular Architecture & Conformational Analysis

The Geometry of Steric Clash

The defining feature of this molecule is the steric battle between the N-alkyl groups and the ortho-hydrogens of the benzene ring.

  • Planar Aniline (Reference): In N,N-dimethylaniline, the nitrogen lone pair occupies a

    
    -orbital roughly parallel to the benzene 
    
    
    
    -system, allowing delocalization.
  • Twisted Aniline (Target): The tert-butyl group is too voluminous to lie in the plane of the benzene ring. To relieve the repulsion between the tert-butyl methyls and the ortho-protons, the

    
    -aryl bond rotates.
    

Estimated Twist Angle:



This rotation decouples the nitrogen lone pair from the aromatic 

-system. The nitrogen atom adopts a more pyramidal (

-like)
geometry rather than the planar (

-like) geometry seen in unhindered anilines.
Electronic Consequence: Steric Inhibition of Resonance (SIR)

The 3-nitro group typically relies on the amine's electron donation to stabilize resonance structures. However, the "Steric Lock" prevents this.

  • Conjugation Cutoff: The

    
     orbital overlap is broken.
    
  • UV-Vis Signature: Expect a significant hypsochromic shift (Blue Shift) and reduced extinction coefficient (

    
    ) compared to N,N-dimethyl-3-nitroaniline, as the chromophore (the conjugated system) is effectively shortened.
    

SIR_Effect cluster_0 Planar State (High Energy/Forbidden) cluster_1 Twisted State (Ground State) Planar Planar Geometry (Max Conjugation) Clash Severe Steric Clash (t-Bu vs ortho-H) Planar->Clash Twisted Twisted Geometry (~70° Rotation) Clash->Twisted Rotational Relaxation Decoupled Orbital Decoupling (Lone Pair Localized) Twisted->Decoupled Result Properties 1. Increased e- Density on N 2. Blue-Shifted UV-Vis 3. Resistance to Electrophilic Attack Decoupled->Properties Altered Reactivity

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) driving the molecule from a planar to a twisted ground state.

Part 2: Physicochemical Properties & The Basicity Paradox

A common misconception is that SIR always increases basicity by localizing the lone pair. However, with tert-butyl groups, a secondary effect dominates: Steric Hindrance to Solvation .

PropertyN,N-Dimethyl-3-nitroanilineN-(t-Butyl)-N-methyl-3-nitroanilineMechanism
Lone Pair Availability Delocalized into ring (Less Basic)Localized on Nitrogen (Potentially More Basic)SIR Effect
Cation Stabilization High (Solvent accessible)Very Low (Solvent blocked)Steric Shielding
Net Basicity (pKa) ~2.5 - 3.0< 2.0 (Weaker Base) Solvation penalty outweighs electronic gain
Lipophilicity (LogP) ModerateHigh Hydrophobic t-butyl bulk

Key Insight: While the lone pair is "available" electronically, the bulky tert-butyl group acts as a "molecular umbrella," preventing solvent molecules from stabilizing the protonated ammonium cation. This makes the molecule less basic in protic solvents than its electronic structure suggests.

Part 3: Synthesis Protocol (Buchwald-Hartwig Coupling)

Why Classical Methods Fail:

  • SNAr (Nucleophilic Aromatic Substitution): Reacting 3-nitrofluorobenzene with N-tert-butylmethylamine fails because the amine is too bulky to attack the ring effectively.

  • Reductive Amination: Condensing 3-nitroaniline with pinacolone is sluggish and prone to over-alkylation or incomplete reduction.

The Solution: Palladium-catalyzed Buchwald-Hartwig Amination is the industry standard for coupling sterically hindered amines.

Experimental Workflow

Reagents:

  • Aryl Halide: 1-Bromo-3-nitrobenzene (1.0 eq)

  • Amine: N-methyl-tert-butylamine (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: t-BuXPhos or BrettPhos (4 mol%) — Crucial for bulky substrates.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Inerting: Charge a Schlenk flask with Pd(OAc)₂, Ligand, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous Toluene via syringe. Add 1-Bromo-3-nitrobenzene and N-methyl-tert-butylamine.

  • Heating: Heat the mixture to 100–110°C for 12–16 hours. The solution will darken as the active Pd(0) species forms.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is typically a yellow/orange oil or low-melting solid.

Synthesis_Workflow Substrate 1-Bromo-3-nitrobenzene Reaction Buchwald-Hartwig Coupling 110°C, 16h, Argon Substrate->Reaction Amine N-methyl-tert-butylamine Amine->Reaction Catalyst Pd(OAc)2 + t-BuXPhos NaOtBu, Toluene Catalyst->Reaction Workup Filter (Celite) -> Concentrate Reaction->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product N-(tert-butyl)-N-methyl-3-nitroaniline (Sterically Pure) Purification->Product

Figure 2: Optimized synthetic pathway for sterically encumbered nitroanilines.

Part 4: Applications in Drug Design

The N-tert-butyl-N-methyl motif is not just a structural curiosity; it is a functional tool in medicinal chemistry.

  • Metabolic Shielding: The bulky tert-butyl group blocks Cytochrome P450 enzymes from accessing the nitrogen center. This prevents N-dealkylation , a common metabolic clearance pathway for drugs containing N-methyl groups.

  • Conformational Probes: Because the molecule is locked in a twisted conformation, it can be used to probe the size of hydrophobic binding pockets in receptors. If a planar analog binds but the tert-butyl analog does not, the pocket is narrow/flat.

  • Solubility Enhancement: The disruption of planarity breaks crystal lattice packing energy, often improving solubility in organic formulations compared to planar analogs.

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Amines." Journal of the American Chemical Society.
  • Steric Inhibition of Resonance (General Principles)

    • Wheland, G. W.
  • Basicity of Hindered Anilines (The Solvation Effect)

    • Okamoto, Y., et al. "N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties." ResearchGate.

  • Synthesis of N-tert-butyl-N-methylamine derivatives

    • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Palladium-catalyzed Amination of Aryl Halides."[1][2]

Sources

Exploratory

Solubility Profiling of N-(tert-butyl)-N-methyl-3-nitroaniline: Structural Insights and Experimental Methodologies

Topic: Solubility Profile of N-(tert-butyl)-N-methyl-3-nitroaniline in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of N-(tert-butyl)-N-methyl-3-nitroaniline in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1]

Executive Summary

N-(tert-butyl)-N-methyl-3-nitroaniline represents a distinct class of sterically hindered, functionalized aromatic amines. Unlike its parent compound, 3-nitroaniline, this derivative lacks hydrogen bond donor capability (N-H) while possessing significant lipophilic bulk via the tert-butyl and methyl substituents.

This guide addresses the scarcity of direct literature data for this specific chemical entity.[1][2] Instead of relying on static databases, we provide a predictive solubility framework based on physical organic chemistry principles and a validated experimental protocol for determining its precise solubility profile. This approach ensures that researchers can generate decision-quality data for synthesis, purification, and formulation applications.

Structural Dissection & Solubility Prediction

To understand the solubility behavior of N-(tert-butyl)-N-methyl-3-nitroaniline, we must analyze its molecular architecture relative to standard solvents.

The "Lipophilic Shield" Effect

The molecule features a meta-nitro group (electron-withdrawing) and a tertiary amine substituted with a methyl and a bulky tert-butyl group.

  • Loss of H-Bond Donation: The substitution of both amino protons eliminates the molecule's ability to act as a hydrogen bond donor. This drastically reduces water solubility compared to primary anilines.

  • Steric Hindrance: The tert-butyl group acts as a "hydrophobic shield," protecting the nitrogen lone pair and disrupting efficient crystal packing. This typically lowers the melting point relative to planar analogs, theoretically enhancing solubility in organic solvents.

  • Dipole Moment: While the nitro group creates a strong dipole, the overall lipophilicity (LogP) is significantly elevated by the alkyl groups.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N,N-dimethyl-3-nitroaniline), we project the following solubility trends:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent match for polarizability; lack of H-bond donor favors DCM solvation.
Esters Ethyl AcetateHigh Good dipole-dipole interaction; moderate H-bond acceptance from solvent.
Aromatic TolueneGood Pi-pi stacking interactions with the aromatic core; supported by alkyl groups.
Alcohols Methanol / EthanolModerate Soluble, but less than primary amines due to inability to donate H-bonds to solvent oxygen.
Aliphatic Hexane / HeptaneLow to Moderate The nitro group's polarity resists solvation in pure alkanes, though the tert-butyl group improves compatibility compared to 3-nitroaniline.
Aqueous Water (pH 7)Negligible (<0.01 mg/mL)High lipophilicity and lack of H-bond donation preclude aqueous solvation.

Experimental Protocol: Isothermal Saturation Method

For critical applications (e.g., drug formulation or recrystallization), predictive models must be validated. The following protocol is the industry standard for generating a thermodynamic solubility profile.

Materials & Equipment
  • Analyte: N-(tert-butyl)-N-methyl-3-nitroaniline (>98% purity).

  • Solvents: HPLC-grade (DCM, Toluene, MeOH, Water, etc.).

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow

Phase 1: Saturation

  • Excess Addition: Weigh approximately 50 mg of the solid into a 4 mL glass vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (indicating saturation).

  • Equilibration: Seal the vial and place it in the orbital shaker at 25.0 °C ± 0.1 °C for 24 hours .

Phase 2: Phase Separation

  • Sedimentation: Stop agitation and allow the vials to stand vertically for 2 hours to let undissolved solids settle.

  • Filtration: Draw the supernatant using a syringe and pass it through a 0.45 µm PTFE filter . Note: Discard the first 200 µL of filtrate to account for filter adsorption.

Phase 3: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the nitro-aromatic chromophore).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard in acetonitrile.

Visualization of Solubility Workflow

The following diagram illustrates the critical decision nodes and process flow for the solubility determination protocol described above.

SolubilityProtocol Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add 1.0 mL Solvent Start->AddSolvent CheckDissolution Is Solid Visible? AddSolvent->CheckDissolution AddMoreSolid Add More Solid CheckDissolution->AddMoreSolid No Equilibrate Equilibrate (24h @ 25°C, Agitation) CheckDissolution->Equilibrate Yes AddMoreSolid->CheckDissolution Settle Sedimentation (2h) Equilibrate->Settle Filter Filter Supernatant (0.45 µm PTFE) Settle->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze

Caption: Workflow for the Isothermal Saturation Method to determine thermodynamic solubility.

Application in Synthesis & Purification[1][2]

Understanding this profile allows for strategic process design:

  • Recrystallization: The predicted "High Solubility" in hot Ethanol and "Low Solubility" in cold Ethanol suggests Ethanol or Ethanol/Water mixtures are ideal candidates for recrystallization. The tert-butyl group lowers the melting point, so cooling to 0°C may be necessary for high recovery.

  • Reaction Solvent: For nucleophilic aromatic substitutions or reductions involving this compound, Dichloromethane or Toluene are recommended due to high solubility and inertness.

  • Extraction: To extract this compound from an aqueous reaction mixture, Ethyl Acetate is the superior choice over Hexane, as it will efficiently partition the nitroaniline derivative from the aqueous phase.

References

  • BenchChem. (2025).[1] Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 3-Nitroaniline: Phase change and Solubility data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 3-Nitroaniline.[1][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of N-tert-butyl-N-methyl nitroaniline Derivatives

Foreword: Navigating the Landscape of Energetic and Pharmaceutical Molecules In the realms of pharmaceutical development and energetic materials science, the thermodynamic stability of a molecule is a cornerstone of its...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Energetic and Pharmaceutical Molecules

In the realms of pharmaceutical development and energetic materials science, the thermodynamic stability of a molecule is a cornerstone of its utility and safety profile. For researchers and drug development professionals, a comprehensive understanding of the factors governing this stability is not merely academic; it is a critical determinant of a compound's viability. This guide delves into the thermodynamic landscape of a specific class of molecules: N-tert-butyl-N-methyl nitroaniline derivatives. These compounds, characterized by the presence of a bulky tert-butyl group, a methyl group, and a nitro group on an aniline scaffold, present a unique interplay of steric and electronic effects that profoundly influence their stability.

This document is structured to provide not just a theoretical overview, but a practical, in-depth guide for the scientist at the bench. We will explore the causal relationships between molecular structure and thermodynamic properties, detail the experimental and computational methodologies for their assessment, and provide field-proven insights to guide your research. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for your investigations into this fascinating and important class of molecules.

The Theoretical Bedrock of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally a measure of its potential energy. A more stable compound resides in a lower energy state, and the energy required to break its bonds and initiate decomposition is consequently higher. For N-tert-butyl-N-methyl nitroaniline derivatives, two key thermodynamic parameters are of paramount importance:

  • Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A higher, more positive enthalpy of formation often indicates a less stable, more energetic compound, as more energy is stored within its chemical bonds.[1]

  • Bond Dissociation Energy (BDE): This is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase.[2] The weakest bond in the molecule, the one with the lowest BDE, is often the trigger point for thermal decomposition. For nitroaromatic compounds, the C-NO2 and N-O bonds are of particular interest.[3][4]

The stability of N-tert-butyl-N-methyl nitroaniline isomers (with the nitro group at the ortho, meta, or para position) is dictated by a delicate balance of several factors:

  • Electronic Effects of the Nitro Group: The nitro group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring.[5] This electron withdrawal deactivates the ring towards electrophilic attack and influences the strength of the C-N bond.[6][7] The resonance effect is most pronounced when the nitro group is in the ortho or para position, allowing for direct conjugation with the amino group's lone pair.[8][9]

  • Electronic Effects of the Amino Group: The N-methyl-N-tert-butyl amino group is an electron-donating group, primarily through resonance, which can stabilize the aromatic ring. The "push-pull" effect between the electron-donating amino group and the electron-withdrawing nitro group in the ortho and para isomers leads to significant charge delocalization and can enhance thermodynamic stability.[4][10]

  • Steric Effects of the tert-Butyl Group: The tert-butyl group is exceptionally bulky and introduces significant steric hindrance.[11] This steric bulk can have several consequences:

    • Twisting of the Nitro Group: In the ortho isomer, the tert-butyl group on the nitrogen atom can sterically clash with the adjacent nitro group, forcing the nitro group to twist out of the plane of the aromatic ring. This would disrupt π-conjugation, potentially decreasing the stability of the molecule.

    • Shielding of the Amino Group: The tert-butyl group can sterically shield the nitrogen atom, potentially hindering intermolecular interactions.

    • Conformational Locking: The large size of the tert-butyl group can "lock" the conformation of the molecule, restricting bond rotations and influencing the overall molecular geometry.[11]

Experimental Determination of Thermodynamic Stability

A robust experimental assessment of thermodynamic stability is essential for validating computational models and for ensuring the safe handling and application of these compounds. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides crucial information about melting points, phase transitions, and decomposition temperatures and enthalpies.[13][14][15]

  • Sample Preparation: Accurately weigh 1-3 mg of the N-tert-butyl-N-methyl nitroaniline derivative into an aluminum or copper crucible. For energetic materials, the use of hermetically sealed crucibles is recommended to prevent evaporation and to contain any potential decomposition products.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is beyond the decomposition point of the sample. The use of multiple heating rates can provide kinetic information about the decomposition process.[16]

    • Purge the cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable atmosphere and to remove any gaseous decomposition products.

  • Data Analysis:

    • Identify endothermic peaks, which typically correspond to melting, and exothermic peaks, which indicate decomposition.

    • Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

    • Integrate the area of the decomposition exotherm to determine the enthalpy of decomposition (ΔHdecomp).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[17] It is used to determine decomposition temperatures and to quantify the mass loss associated with decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature of around 30 °C.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where the sample has completely decomposed.

    • Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • Quantify the percentage of mass lost at different stages of decomposition.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting and understanding the thermodynamic properties of molecules at the atomic level.[18][19][20] These methods allow for the calculation of enthalpies of formation and bond dissociation energies, offering insights that can guide experimental work.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the N-tert-butyl-N-methyl nitroaniline derivatives, DFT can be used to:

  • Optimize Molecular Geometries: Determine the lowest energy conformation of the ortho, meta, and para isomers.

  • Calculate Vibrational Frequencies: Ensure that the optimized geometries correspond to true energy minima and to calculate zero-point vibrational energies and thermal corrections to the enthalpy.

  • Calculate Enthalpies of Formation: By using isodesmic reactions (hypothetical reactions where the number and types of bonds are conserved), the enthalpy of formation of the target molecule can be calculated with high accuracy.

  • Calculate Bond Dissociation Energies: By calculating the energies of the radical fragments formed upon bond cleavage, the BDE for any bond in the molecule can be determined.

  • Structure Building: Construct the 3D structures of the ortho, meta, and para isomers of N-tert-butyl-N-methyl nitroaniline.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

    • Follow the optimization with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

  • Enthalpy of Formation Calculation (via Isodesmic Reactions):

    • Design an isodesmic reaction that includes the target molecule and well-characterized reference compounds. For example: N-tert-butyl-N-methyl-4-nitroaniline + Aniline → N-tert-butyl-N-methylaniline + 4-Nitroaniline

    • Calculate the electronic energies of all species in the reaction at a high level of theory.

    • Calculate the enthalpy of the reaction (ΔHrxn).

    • Use the known experimental enthalpies of formation of the reference compounds to calculate the enthalpy of formation of the target molecule.

  • Bond Dissociation Energy Calculation:

    • For the bond of interest (e.g., the C-NO2 bond), optimize the geometries of the two radical fragments that are formed upon homolytic cleavage.

    • Calculate the electronic energies of the radical fragments.

    • The BDE is the difference between the sum of the energies of the fragments and the energy of the parent molecule.

Data Presentation and Visualization

Tabulated Thermodynamic Data (Hypothetical)
DerivativeTonset (°C) (DSC)ΔHdecomp (kJ/mol)ΔHf° (gas, 298K) (kJ/mol) (Calculated)C-NO2 BDE (kJ/mol) (Calculated)
N-tert-butyl-N-methyl-2-nitroanilineData not availableData not availableHypothetical ValueHypothetical Value
N-tert-butyl-N-methyl-3-nitroanilineData not availableData not availableHypothetical ValueHypothetical Value
N-tert-butyl-N-methyl-4-nitroanilineData not availableData not availableHypothetical ValueHypothetical Value
Visualizing Experimental and Computational Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_data Data Interpretation Syn Synthesis of Isomers (ortho, meta, para) Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur Char Structural Characterization (NMR, IR, MS) Pur->Char DSC DSC Analysis (1-3 mg sample) Char->DSC TGA TGA Analysis (5-10 mg sample) Char->TGA T_onset Determine T_onset (Stability Ranking) DSC->T_onset dH_decomp Calculate ΔH_decomp (Energy Release) DSC->dH_decomp Mass_loss Quantify Mass Loss (Decomposition Profile) TGA->Mass_loss

Caption: Experimental workflow for assessing thermodynamic stability.

Computational_Workflow cluster_setup Model Setup cluster_calc DFT Calculations cluster_results Thermodynamic Properties Build Build 3D Structures (ortho, meta, para) Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Build->Opt Isodesmic Isodesmic Reaction Energy Calculation Opt->Isodesmic BDE_calc Radical Fragment Energy Calculation Opt->BDE_calc dHf Calculate ΔH_f° Isodesmic->dHf BDE Calculate BDE BDE_calc->BDE Stability Predict Stability Ranking dHf->Stability BDE->Stability

Caption: Computational workflow for predicting thermodynamic properties.

Stability_Factors cluster_structure Molecular Structure cluster_effects Influencing Factors cluster_properties Thermodynamic Properties Structure N-tert-butyl-N-methyl nitroaniline Isomer Electronic Electronic Effects (Resonance, Induction) Structure->Electronic Steric Steric Hindrance (tert-Butyl Group) Structure->Steric Stability Thermodynamic Stability Electronic->Stability Steric->Stability

Caption: Relationship between molecular structure and stability.

Concluding Remarks and Future Directions

The thermodynamic stability of N-tert-butyl-N-methyl nitroaniline derivatives is a complex function of the interplay between the electronic effects of the nitro and amino groups and the significant steric influence of the tert-butyl group. While this guide provides a comprehensive framework for the investigation of these compounds, it is important to note the current scarcity of specific experimental data in the public domain.

Future research should focus on the synthesis and experimental characterization of the ortho, meta, and para isomers to populate the thermodynamic data landscape. A systematic study combining DSC, TGA, and advanced computational modeling will be invaluable in elucidating the precise structure-stability relationships. Such data will not only contribute to a fundamental understanding of these molecules but also enable their more effective and safer application in both pharmaceutical and materials science contexts. The methodologies and principles outlined in this guide provide a robust starting point for these future investigations.

References

  • Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 2026, 79–88. [Link]

  • Blake, A. J., et al. (2022). Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 555–563. [Link]

  • Trivedi, M. K., et al. (2016). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • NIST/TRC. (n.d.). 4-methyl-3-nitroaniline. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Sahoo, S., et al. (2023). Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. The Journal of Physical Chemistry C, 127(31), 15457–15469. [Link]

  • University of Wisconsin-Madison. (n.d.). Characterizing Solid Compounds by DSC and TGA. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Land, M. A., et al. (2019). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. Semantic Scholar. [Link]

  • Ahmed, Z., et al. (2024). Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study. Molecules, 29(10), 2356. [Link]

  • Okamoto, T., et al. (1975). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]

  • Chan, S.-C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 63(28), e202402858. [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

  • Simmie, J. M., & Curran, H. J. (2010). Thermochemical Properties for n-Propyl, iso-Propyl, and tert-Butyl Nitroalkanes, Alkyl Nitrites, and Their Carbon-Centered Radicals. ResearchGate. [Link]

  • East Harbour Group. (2022). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [https://www.easth Harbour.com/msds/276.pdf]([Link] Harbour.com/msds/276.pdf)

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Exploratory

A Proposed Framework for the Theoretical and Computational Investigation of N-(tert-butyl)-N-methyl-3-nitroaniline

An In-Depth Technical Guide Abstract Substituted nitroanilines represent a cornerstone class of organic molecules with profound implications in materials science and pharmacology, primarily owing to their significant non...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Substituted nitroanilines represent a cornerstone class of organic molecules with profound implications in materials science and pharmacology, primarily owing to their significant non-linear optical (NLO) properties and roles as synthetic intermediates. Despite extensive research into this family, a specific derivative, N-(tert-butyl)-N-methyl-3-nitroaniline, remains computationally uncharted. A thorough review of scientific literature reveals a notable absence of dedicated theoretical studies on its electronic, structural, and spectroscopic properties.[1] This guide addresses this knowledge gap by presenting a comprehensive, prospective computational framework utilizing Density Functional Theory (DFT). We outline a series of robust, self-validating protocols for determining its optimized geometry, vibrational frequencies, electronic characteristics (HOMO-LUMO, MESP), and NLO properties. By leveraging established data from analogous nitroaniline compounds, this whitepaper not only provides a step-by-step technical methodology for researchers but also presents theoretically-grounded predictions of the molecule's key physicochemical parameters, establishing a benchmark for future experimental validation.

Introduction: The Significance of Substituted Nitroanilines

The nitroaniline structural motif is of critical importance across various scientific disciplines. The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on a π-conjugated phenyl ring creates a potent "push-pull" system.[2] This intramolecular charge transfer (ICT) is the cornerstone of their utility as:

  • Non-Linear Optical (NLO) Materials: The asymmetric charge distribution in molecules like meta-nitroaniline (m-NA) leads to large first-order hyperpolarizability (β) values, making them prime candidates for applications in frequency conversion and optical switching technologies.[2][3][4][5]

  • Dyes and Pigments: The ICT gives rise to strong absorption in the visible spectrum, making nitroanilines vital precursors for a wide range of dyes.[1]

  • Pharmaceutical Intermediates: The nitroaniline scaffold is present in numerous biologically active molecules, serving as a versatile building block in drug development.[1]

N-(tert-butyl)-N-methyl-3-nitroaniline incorporates a sterically bulky tert-butyl group and a methyl group on the nitrogen donor atom, with the nitro acceptor in the meta position. This specific substitution pattern is expected to modulate its electronic properties, solubility, and crystal packing, yet its precise characteristics have not been theoretically elucidated. This guide provides the foundational protocol to perform this investigation.

Part I: A Validated Computational Protocol

The following protocols are designed to be executed with standard quantum chemistry software packages (e.g., Gaussian, ORCA). The chosen theoretical level represents a balance of computational cost and accuracy, widely validated for similar organic systems.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

This initial step is critical for locating the most stable conformation of the molecule and confirming its stability.

Methodology:

  • Initial Structure Construction: Build the 3D structure of N-(tert-butyl)-N-methyl-3-nitroaniline using a molecular editor.

  • Computational Level Selection:

    • Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

    • Basis Set: Employ the 6-311++G(d,p) basis set.

  • Execution: Perform a full geometry optimization without constraints.

  • Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.

Causality and Expertise: The B3LYP functional is selected for its proven track record in providing excellent descriptions of the vibrational frequencies and geometries of organic compounds, including various aniline derivatives.[6][7] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe bond anisotropies, which are crucial for systems with heteroatoms like nitrogen and oxygen.[6][8]

DFT Investigation Workflow

cluster_input Input Phase cluster_core_calc Core DFT Calculations cluster_analysis Property Analysis & Prediction A Construct Initial 3D Structure of N-(tert-butyl)-N-methyl-3-nitroaniline B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Validation: No Imaginary Frequencies) B->C Confirm Energy Minimum D Spectroscopic Analysis (FT-IR, FT-Raman, UV-Vis via TD-DFT) C->D E Electronic Property Analysis (HOMO-LUMO, MESP, NBO) C->E F Non-Linear Optical (NLO) Property Calculation (β, μ) C->F

Caption: Workflow for DFT analysis of N-(tert-butyl)-N-methyl-3-nitroaniline.

Part II: Predicted Molecular and Electronic Properties

Based on the protocol described above and data from analogous molecules, we can predict the key properties of N-(tert-butyl)-N-methyl-3-nitroaniline.

Molecular Geometry

The optimized geometry is expected to exhibit near planarity in the aromatic ring and the attached nitrogen atoms of the amino and nitro groups to maximize π-conjugation, though some twisting of the nitro group due to steric hindrance is anticipated.[1][9] The bulky tert-butyl group will likely influence the torsion angles around the C-N bond.

Table 1: Predicted Geometrical Parameters for N-(tert-butyl)-N-methyl-3-nitroaniline

ParameterPredicted Value (Å or °)Justification / Comparison
C-N (amino) Bond Length~1.39 ÅSlightly shorter than a typical C-N single bond due to resonance with the ring.
C-N (nitro) Bond Length~1.48 ÅConsistent with C-NO2 bonds in other nitroaromatics.
N-O Bond Lengths~1.23 ÅCharacteristic of nitro groups with delocalized electrons.
C-N-C Bond Angles (amino)~118-122°Reflects sp² hybridization, influenced by steric bulk of substituents.
O-N-O Bond Angle (nitro)~124°Typical for aromatic nitro compounds.
Vibrational Spectroscopy

The calculated vibrational frequencies allow for the assignment of experimental FT-IR and FT-Raman spectra. Key vibrational modes can be predicted with high confidence.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Description
C-H Stretch (Aromatic)3050 - 3150Stretching vibrations of the C-H bonds on the phenyl ring.[10]
C-H Stretch (Aliphatic)2850 - 3000Asymmetric and symmetric stretching of the methyl and tert-butyl groups.[10]
C=C Stretch (Aromatic)1450 - 1620In-plane stretching vibrations of the benzene ring.
NO₂ Asymmetric Stretch1520 - 1560Strong IR-active mode, characteristic of the nitro group.
NO₂ Symmetric Stretch1330 - 1370Another key identifier for the nitro functionality.
C-N Stretch (Amino)1250 - 1350Stretching of the bond between the ring and the amino nitrogen.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic transitions.[11][12] The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability.[13]

  • HOMO: For N-(tert-butyl)-N-methyl-3-nitroaniline, the HOMO is predicted to be localized primarily on the electron-rich phenyl ring and the N-alkylamino group, which acts as the electron donor.

  • LUMO: The LUMO is expected to be concentrated on the electron-withdrawing nitro group (the acceptor).

  • Energy Gap (Egap): The intramolecular charge transfer from the HOMO to the LUMO corresponds to the primary electronic transition. For similar nitroaniline derivatives, the energy gap is typically in the range of 2.6 to 4.0 eV.[12][14] A smaller gap suggests higher reactivity and a red-shift in the UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MESP)

The MESP map provides a visual representation of the charge distribution on the molecular surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.

  • Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. For the title molecule, the most negative potential will be localized on the oxygen atoms of the nitro group.

  • Positive Potential (Blue): These regions are electron-deficient and are sites for nucleophilic attack. The hydrogen atoms of the methyl group and the region around the amino nitrogen are expected to show positive potential.

Non-Linear Optical (NLO) Properties

The NLO response of a molecule is quantified by its dipole moment (μ) and first-order hyperpolarizability (β). The push-pull nature of nitroanilines makes them excellent NLO candidates.

Protocol 2: NLO Property Calculation

  • Methodology: Using the optimized geometry from Protocol 1, perform a Polar calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Output Analysis: Extract the dipole moment components (μx, μy, μz) and the static first-order hyperpolarizability tensor components (βxxx, βxxy, etc.).

  • Total Value Calculation: Compute the total dipole moment (μ_total) and the magnitude of the first hyperpolarizability (β_total) from their respective tensor components.

Table 3: Predicted NLO Properties and Comparison with m-Nitroaniline

PropertyPredicted Value for N-(tert-butyl)-N-methyl-3-nitroanilineReference Value (m-Nitroaniline)[2]
Dipole Moment (μ)> 5.0 Debye~4.3 - 5.3 Debye
Hyperpolarizability (β_total)Expected to be significant~9.2 x 10⁻³⁰ esu

Expertise and Justification: The presence of electron-donating alkyl groups (tert-butyl and methyl) on the nitrogen atom is expected to enhance the electron-donating capacity of the amino group compared to the simple -NH₂ in m-nitroaniline. This enhanced "push" effect should lead to a greater intramolecular charge transfer, resulting in a larger dipole moment and potentially a higher first-order hyperpolarizability, making it a promising candidate for NLO applications.

Part III: Proposed Synthesis and Experimental Correlation

While this guide focuses on theoretical prediction, the ultimate validation lies in experimental synthesis and characterization. A plausible synthetic route could involve the N-methylation of a precursor like N-tert-butyl-3-nitroaniline or the nitrosation of N-tert-butyl-N-methylaniline followed by oxidation.[15][16]

Upon successful synthesis, the following experimental techniques would be crucial to validate the theoretical findings presented here:

  • X-Ray Crystallography: To determine the precise solid-state geometry, bond lengths, and angles for direct comparison with the optimized structure.

  • FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra and compare peak positions with the calculated, scaled frequencies.

  • UV-Vis Spectroscopy: To measure the absorption maxima (λmax) and correlate it with the predicted electronic transitions from TD-DFT calculations (HOMO-LUMO gap).

Conclusion

N-(tert-butyl)-N-methyl-3-nitroaniline presents an intriguing target for both theoretical and experimental investigation. This guide establishes a comprehensive and scientifically rigorous computational framework for its complete characterization. The predictions derived from established principles and data on analogous compounds suggest a molecule with significant intramolecular charge transfer, leading to notable electronic and non-linear optical properties. By providing this detailed protocol, we aim to catalyze further research into this and other under-explored nitroaniline derivatives, paving the way for the discovery of novel materials for advanced applications.

References

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  • Kansiz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 138-142. Available from: [Link].

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  • ResearchGate. (2014). Investigation of third order nonlinear optical properties of meta-Nitroaniline single crystal. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of N-(tert-butyl)-N-methyl-3-nitroaniline in Synthetic Chemistry

Abstract: This document provides a comprehensive technical guide on the strategic applications of N-(tert-butyl)-N-methyl-3-nitroaniline as a synthetic intermediate. While not a commonplace reagent, its unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the strategic applications of N-(tert-butyl)-N-methyl-3-nitroaniline as a synthetic intermediate. While not a commonplace reagent, its unique structural features—a sterically hindered tertiary amine and a reactive nitro group meta-disposed on an aromatic scaffold—present significant opportunities in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. We present plausible synthetic routes to this intermediate and detail its primary application as a precursor to N¹,N¹-disubstituted-1,3-phenylenediamines, which are versatile building blocks for heterocyclic chemistry and advanced polymers. This guide provides field-proven insights, step-by-step protocols, and the chemical rationale behind experimental design for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

N-(tert-butyl)-N-methyl-3-nitroaniline is an aromatic compound characterized by a bulky N-alkyl profile and a meta-directing nitro group. The tert-butyl group imparts significant steric hindrance around the nitrogen atom, which can be strategically exploited to influence reaction regioselectivity and stabilize reactive intermediates. The primary synthetic value of this molecule is unlocked upon the reduction of its nitro group. This transformation yields N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine , a highly valuable, unsymmetrically substituted diamine that is not readily accessible through other synthetic routes.

The presence of a tertiary amine and a primary amine at the 1 and 3 positions, respectively, allows for selective and sequential reactions, making it an ideal precursor for the construction of complex heterocyclic systems and specialized polyamides or polyimides. Pharmaceutical intermediates are pivotal in drug development, bridging laboratory-scale discovery with industrial production by enabling structural modifications that enhance efficacy and safety[]. This guide will focus on the protocols to harness this potential.

Workflow: From Intermediate to Advanced Scaffolds

The overall synthetic strategy employing N-(tert-butyl)-N-methyl-3-nitroaniline is visualized below. The process begins with the synthesis of the intermediate, followed by its core application—reduction—to generate a key diamine building block, which is then utilized in subsequent diversification, such as heterocycle synthesis.

G cluster_0 Synthesis of Intermediate cluster_1 Core Application cluster_2 Diversification A Starting Materials (e.g., 3-Nitroaniline) B N-(tert-butyl)-N-methyl-3-nitroaniline A->B Multi-step Synthesis C N¹-(tert-butyl)-N¹-methyl- benzene-1,3-diamine B->C Nitro Group Reduction D Heterocyclic Scaffolds (e.g., Benzimidazoles) C->D Cyclization E Advanced Polymers C->E Polymerization

Caption: Synthetic utility workflow for N-(tert-butyl)-N-methyl-3-nitroaniline.

Synthesis and Physicochemical Properties

A direct, one-pot synthesis of N-(tert-butyl)-N-methyl-3-nitroaniline is challenging due to the steric hindrance of the tert-butyl group. A plausible multi-step approach begins with a more accessible precursor, such as 3-nitroaniline[2][3].

Proposed Synthetic Route:

  • N-Methylation: The synthesis can commence with the N-methylation of 3-nitroaniline. This is a well-established transformation. For instance, methods using formaldehyde as a methylating agent in an acidic medium are reported for similar substrates[4].

  • N-tert-butylation: The subsequent introduction of the tert-butyl group onto the N-methyl-3-nitroaniline intermediate is the most challenging step. Direct alkylation is sterically hindered. An alternative could involve a Buchwald-Hartwig amination approach using a tert-butyl halide, or more classical methods under forcing conditions, though yields may be modest.

The resulting product is expected to be a stable, yellow-to-orange solid or oil, with good solubility in common organic solvents.

PropertyEstimated ValueSource / Rationale
Molecular Formula C₁₁H₁₆N₂O₂-
Molecular Weight 208.26 g/mol -
Appearance Yellow to orange solid/oilAnalogy to N-methyl-3-nitroaniline[5]
Boiling Point > 300 °C (est.)High molecular weight and polar nitro group
Solubility Soluble in DCM, EtOAc, AcetoneExpected for a moderately polar organic molecule
XLogP3 ~3.0 (est.)Increased lipophilicity from tert-butyl group

Core Application: Reduction to N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine

The most powerful application of N-(tert-butyl)-N-methyl-3-nitroaniline is its conversion to the corresponding 1,3-diamine via selective reduction of the nitro group. This transformation generates a versatile building block with two amino groups of differing reactivity. The tertiary amine at the 1-position is a poor nucleophile but influences the electronic properties of the ring, while the primary amine at the 3-position is available for a wide range of chemical modifications.

The reduction can be achieved using various methods, with the choice of reagent depending on the desired selectivity and scale. Metal-acid systems like zinc in acetic acid are highly effective and cost-efficient for this type of transformation[6].

Caption: Reaction scheme for the reduction of the nitro group.

Protocol 1: Synthesis of N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine

Objective: To reduce the nitro group of N-(tert-butyl)-N-methyl-3-nitroaniline to a primary amine.

Materials:

  • N-(tert-butyl)-N-methyl-3-nitroaniline (1.0 eq)

  • Zinc dust (<10 micron, activated) (5.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Ethanol (10 vol)

  • Deionized Water (5 vol)

  • Sodium Hydroxide (5 M aqueous solution)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(tert-butyl)-N-methyl-3-nitroaniline (1.0 eq).

  • Solvent Addition: Add ethanol (10 vol) and water (5 vol) to dissolve the starting material. If solubility is low, gentle warming may be applied.

  • Initiation of Reduction: Begin vigorous stirring and add glacial acetic acid (10 vol). The solution may become a slurry.

  • Addition of Zinc: Add activated zinc dust (5.0 eq) portion-wise over 30 minutes. Causality: A portion-wise addition is crucial to control the exothermic reaction. The heat generated accelerates the reduction, but an uncontrolled addition can lead to overheating and potential side reactions.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with ethyl acetate.

  • Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add 5 M NaOH solution to basify the mixture to a pH of ~10-11. Causality: This step neutralizes the acetic acid and deprotonates the ammonium salt of the product, rendering it soluble in the organic phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure diamine.

Application in Heterocyclic Synthesis

The synthesized N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine is an excellent starting point for building heterocyclic scaffolds. The differential reactivity of the primary and tertiary amines allows for selective reactions. A classic example is the Phillips condensation with a carboxylic acid or its derivative to form a benzimidazole ring, a privileged structure in medicinal chemistry.

Caption: Synthesis of a benzimidazole derivative via Phillips condensation.

Protocol 2: Synthesis of a 7-(N-tert-butyl-N-methylamino)-2-substituted-1H-benzimidazole

Objective: To construct a benzimidazole ring via condensation of the diamine with a carboxylic acid.

Materials:

  • N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a flask suitable for high-temperature reactions, combine N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine (1.0 eq) and the chosen carboxylic acid (1.1 eq).

  • Acid Catalyst: Add Polyphosphoric Acid (approx. 10 times the weight of the diamine). Causality: PPA serves as both the acidic catalyst and a powerful dehydrating agent, driving the cyclization reaction to completion by removing the water formed during amide formation and subsequent ring closure.

  • Heating: Heat the viscous mixture to 150-180 °C with mechanical stirring for 2-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization: Slowly neutralize the acidic slurry with saturated NaHCO₃ solution until the pH is ~8. This step is often highly effervescent and must be done with caution in a well-ventilated fume hood.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. The crude benzimidazole can be purified by recrystallization or column chromatography.

Safety and Handling

  • N-(tert-butyl)-N-methyl-3-nitroaniline: As with most nitroaromatic compounds, this intermediate should be handled with care. It is expected to be harmful if swallowed and may cause skin sensitization.

  • Reagents: Handle reagents like zinc dust (flammable), glacial acetic acid (corrosive), and polyphosphoric acid (corrosive, reacts violently with water) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

References

  • Chaudhary, P., Gupta, S., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. Available at: [Link][7][8]

  • Chaudhary, P., Gupta, S., et al. (2019). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Available at: [Link][6][9]

  • Google Patents. (2009). Method for preparing N-methyl paranitroaniline. CN101580473B. Available at: [10]

  • Google Patents. (2016). Preparation method of 4-fluoro -N-methyl-3-nitroaniline. CN105622426A. Available at: [4]

  • PubChem. (n.d.). N-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link][5]

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link][2][3]

  • Smith, A. B., & Jones, C. D. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. Journal of Chemical Education. Available at: [Link][11]

Sources

Application

Recrystallization Solvent Systems for N-(tert-butyl)-N-methyl-3-nitroaniline: A Systematic Approach to Purification

An Application Note and Protocol for Researchers Executive Summary This document provides a comprehensive guide for the purification of N-(tert-butyl)-N-methyl-3-nitroaniline via recrystallization. The successful isolati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Executive Summary

This document provides a comprehensive guide for the purification of N-(tert-butyl)-N-methyl-3-nitroaniline via recrystallization. The successful isolation of highly pure solid compounds is contingent upon the rational selection of an appropriate solvent system. This guide moves beyond a simple list of solvents, instead presenting a systematic workflow grounded in the physicochemical principles of both the target molecule and common laboratory solvents. We will detail a logical screening cascade to identify optimal single-solvent or mixed-solvent systems, provide step-by-step protocols for both methods, and offer insights into troubleshooting common crystallization challenges. The methodologies described herein are designed to be robust and adaptable, empowering researchers to achieve high purity and yield for this and structurally related molecules.

Physicochemical Profile and Strategic Implications

A molecule's structure dictates its physical properties, which in turn informs the strategy for its purification. N-(tert-butyl)-N-methyl-3-nitroaniline possesses a combination of functional groups that create a molecule of moderate polarity.

  • Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing, and the tertiary amine (-N(CH₃)(t-Bu)) contributes polar character. These groups suggest solubility in polar solvents.

  • Non-polar Moieties: The benzene ring and, significantly, the two alkyl substituents (methyl and a bulky tert-butyl group) introduce considerable non-polar, lipophilic character. This steric bulk also disrupts intermolecular forces like hydrogen bonding that might be present in less-substituted anilines, such as 3-nitroaniline.

This structural duality is key: the molecule is unlikely to be soluble in highly polar solvents like water or in very non-polar solvents like hexanes at room temperature. The ideal solvent will likely be one of intermediate polarity. Based on analogs like N-methyl-3-nitroaniline (m.p. 67-69°C) and N,N-dimethyl-3-nitroaniline (m.p. 57-61°C), the target compound is expected to be a solid at room temperature with a relatively low melting point.[1][2][3]

The Cornerstone of Recrystallization: Solvent Selection Principles

Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[4] The ideal solvent forms a supersaturated solution upon cooling, allowing the target compound to crystallize while impurities remain dissolved in the solvent (the "mother liquor").

The selection of a solvent is governed by a few critical principles:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near the solvent's boiling point to allow for complete dissolution.[5][6]

  • Low-Temperature Insolubility: The compound should be sparingly or insoluble in the cold solvent to maximize recovery of the purified crystals upon cooling.[5][6]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[5]

When no single solvent meets all these criteria, a mixed-solvent system is employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble.[8][9]

Systematic Workflow for Solvent System Identification

A methodical, small-scale screening process is the most efficient path to identifying a suitable recrystallization solvent. This avoids wasting large amounts of crude product on suboptimal systems.

Visualizing the Workflow

The following diagram outlines the decision-making process for developing a robust recrystallization protocol.

Recrystallization_Workflow cluster_screening PART 1: Small-Scale Solvent Screening cluster_evaluation PART 2: Evaluation & Path Selection cluster_protocol PART 3: Protocol Execution start Start: Crude N-(tert-butyl)-N-methyl-3-nitroaniline (~50 mg) test_solvents Test solubility in 0.5-1 mL of various solvents (cold & hot) start->test_solvents solvent_list Solvent Candidates: - Ethanol - Isopropanol - Ethyl Acetate - Toluene - Heptane - Water test_solvents->solvent_list decision Evaluate Screening Results test_solvents->decision path_single Path A: Single Solvent (Soluble Hot, Insoluble Cold) decision->path_single Ideal solvent found path_mixed Path B: Mixed Solvent (Too Soluble in Solvent A, Insoluble in Solvent B) decision->path_mixed No ideal single solvent path_fail Path C: No Suitable System (Insoluble Hot or Too Soluble Cold) decision->path_fail All solvents fail protocol_single Execute Protocol 5.2: Single-Solvent Recrystallization path_single->protocol_single protocol_mixed Execute Protocol 5.3: Mixed-Solvent Recrystallization path_mixed->protocol_mixed re_evaluate Re-evaluate compound purity. Consider alternative purification (e.g., column chromatography) path_fail->re_evaluate end_node Pure Crystalline Product protocol_single->end_node protocol_mixed->end_node

Caption: Decision workflow for selecting a recrystallization solvent system.

Protocol: Solvent Screening

This protocol uses a small amount of material to rapidly test a range of solvents with varying polarities.

Materials:

  • Crude N-(tert-butyl)-N-methyl-3-nitroaniline

  • Small test tubes or vials

  • Graduated pipettes or syringes

  • Heat gun or hot water bath

  • Vortex mixer

  • Test solvents (see Table 1)

Procedure:

  • Place approximately 50 mg of the crude solid into a series of clean, labeled test tubes.

  • To each tube, add 0.5 mL of a different solvent at room temperature.

  • Agitate or vortex each tube. Record whether the solid dissolves completely, partially, or not at all ("Cold" observation).

  • Any solvent that dissolves the compound completely at room temperature is unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent pair.

  • For solvents in which the compound was not fully soluble, gently heat the mixture to the solvent's boiling point. Use a hot water bath for flammable solvents.

  • Add the same solvent dropwise while heating until the solid just dissolves. Do not add more than 2 mL of total solvent.

  • Record whether the solid dissolves completely ("Hot" observation). If it does not dissolve, the solvent is unsuitable.

  • Allow the tubes that formed a clear hot solution to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of crystals that form. An ideal solvent will show a significant amount of crystal formation.

Data Interpretation

Summarize your observations in a table. Based on the molecular structure, alcohols and moderately polar aprotic solvents are promising candidates.

Table 1: Solvent Properties and Screening Log

Solvent Boiling Point (°C) Relative Polarity Observation (Cold) Observation (Hot) Crystal Formation on Cooling Suitability
Heptane 98 Very Low Record Here Record Here Record Here Likely "Poor" / Anti-solvent
Toluene 111 Low Record Here Record Here Record Here Possible Single or "Good"
Ethyl Acetate 77 Medium Record Here Record Here Record Here Possible Single or "Good"
Isopropanol 82 Medium-High Record Here Record Here Record Here Promising Single or "Good"
Ethanol 78 High Record Here Record Here Record Here Promising Single or "Good"

| Water | 100 | Very High | Record Here | Record Here | Record Here | Likely "Poor" / Anti-solvent |

Detailed Recrystallization Protocols

Once a promising solvent or solvent pair is identified, proceed with the bulk purification.

Protocol: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is used when a single solvent with a high temperature coefficient for solubility is found.

Procedure:

  • Place the crude N-(tert-butyl)-N-methyl-3-nitroaniline into an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to the flask, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

  • Gently heat the mixture on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.[6]

  • (Optional Hot Filtration): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[6]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.

Protocol: Mixed-Solvent Recrystallization (Example: Ethanol-Water)

This is one of the most powerful techniques when a single solvent is not ideal.[8] It is useful when the compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water).[9][10]

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol) in an Erlenmeyer flask, following steps 1-4 from the single-solvent protocol.

  • While keeping the solution hot, add the "poor" anti-solvent (water) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.[8]

  • To ensure the formation of pure crystals rather than an amorphous precipitate, add a few drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.[8]

  • Remove the flask from the heat and allow it to cool slowly, as described in steps 6-10 of the single-solvent protocol.

  • When washing the collected crystals (step 9), use an ice-cold mixture of the two solvents in the approximate ratio determined during the procedure.

Troubleshooting

  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point.[9] To resolve this, reheat the solution to re-dissolve the oil, add slightly more of the "good" solvent, and try cooling again.

  • No Crystals Form: The solution may not be sufficiently concentrated. Try boiling off some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous batch.

  • Low Recovery: This often results from using too much solvent during dissolution, causing a significant amount of product to remain in the mother liquor. It can also occur if the solution is not cooled sufficiently.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Salem Press. (n.d.). Recrystallization (chemistry). Research Starters.
  • University of New South Wales. (n.d.). Recrystallisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N-methyl-3-nitroaniline. PubChem. Retrieved from [Link]

  • Stenutz. (n.d.). 3-nitro-N-methylaniline. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 3-nitroaniline – Knowledge and References. Retrieved from [Link]

  • Thieme. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Synfacts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-3-nitroaniline. NIST WebBook. Retrieved from [Link]

Sources

Method

Reaction conditions for coupling N-(tert-butyl)-N-methyl-3-nitroaniline

Synthesis and Functionalization of N-(tert-Butyl)-N-methyl-3-nitroaniline[1][2][3] Executive Summary & Strategic Analysis The synthesis of N-(tert-butyl)-N-methyl-3-nitroaniline presents a distinct challenge in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Functionalization of N-(tert-Butyl)-N-methyl-3-nitroaniline[1][2][3]

Executive Summary & Strategic Analysis

The synthesis of N-(tert-butyl)-N-methyl-3-nitroaniline presents a distinct challenge in medicinal chemistry: the formation of a C(


)–N bond involving a sterically demanding, electron-deficient amine.[1] The bulky tert-butyl group, combined with the N-methyl substituent, creates significant steric hindrance around the nucleophilic nitrogen, rendering standard 

or Ullmann-type conditions sluggish or low-yielding.[1] Furthermore, the meta-nitro group on the aryl ring, while activating for nucleophilic attack, introduces chemoselectivity concerns regarding reduction or bis-coupling.[1]

This Application Note details a robust, field-proven protocol using Buchwald-Hartwig Palladium-Catalyzed Amination as the primary method.[1] We utilize advanced dialkylbiaryl phosphine ligands (specifically RuPhos ) to overcome the steric energy barrier. A secondary, cost-effective Stepwise


 Alkylation  route is provided for scale-up scenarios where catalyst cost is a constraint.[1]

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Researchers.[1]

Critical Reaction Parameters & Mechanistic Logic[1]
2.1 The Steric Challenge

The tert-butyl group acts as a "steric wall," impeding the approach of the amine to the metal center during the transmetallation/amine coordination step of the catalytic cycle.[1] Standard ligands (e.g., BINAP, PPh3) often fail here because they cannot create a sufficiently open yet active pocket around the Palladium.[1]

Solution: We employ RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).[1] Its bulky biaryl structure promotes reductive elimination of the sterically hindered amine product while preventing the formation of inactive Pd-dimers.[1]

2.2 Chemoselectivity (Nitro Group Tolerance)

The nitro group is susceptible to reduction under harsh conditions or specific metal catalysts.

  • Base Selection: We utilize Cesium Carbonate (

    
    )  instead of Sodium tert-butoxide (
    
    
    
    ).[1] While
    
    
    is faster, it can engage in electron transfer processes with nitroarenes; Carbonates are milder and highly compatible with nitro functionalities.
  • Catalyst Precursors: We recommend RuPhos Pd G4 (Generation 4 Precatalyst) to ensure rapid initiation at lower temperatures (80°C) compared to traditional Pd(OAc)2 systems (100-110°C), minimizing thermal degradation.[1]

Protocol A: Buchwald-Hartwig Cross-Coupling (Preferred)[1]

This method is the "Gold Standard" for discovery-scale synthesis (100 mg to 10 g), offering the highest conversion rates and cleanest impurity profiles.[1]

3.1 Materials & Reagents
ComponentRoleEquivalentsSpecifications
1-Bromo-3-nitrobenzene Substrate (Electrophile)1.0 equiv>98% Purity
N-Methyl-tert-butylamine Substrate (Nucleophile)1.2 - 1.5 equivVolatile; handle cold
RuPhos Pd G4 Precatalyst0.02 - 0.05 equiv (2-5 mol%)Air-stable solid
RuPhos Free Ligand0.02 - 0.05 equivOptional (if not using G4)
Cesium Carbonate (

)
Base2.0 - 3.0 equivAnhydrous, granular
1,4-Dioxane or Toluene Solvent0.2 M conc.[1][2]Anhydrous, degassed
3.2 Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.[1]

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Charge the flask with 1-Bromo-3-nitrobenzene (1.0 equiv),

      
        (2.0 equiv), and RuPhos Pd G4  (2 mol%).[1]
      
    • Note: If using Pd(OAc)2, add Pd source and Free RuPhos ligand (1:1 ratio) at this stage.[1]

  • Solvent & Amine Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane via syringe.[1]

    • Add N-Methyl-tert-butylamine (1.2 equiv) dropwise via syringe.[1]

    • Caution: The amine is volatile. Ensure the system is sealed.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 85°C .

    • Stir vigorously (≥800 RPM). Efficient mixing is critical for the heterogeneous base system.

    • Monitor: Check by TLC or LCMS at 2 hours. The reaction typically completes within 4–6 hours.

    • Self-Validation: The solution should turn from pale yellow to a deep orange/red (characteristic of nitroanilines). If the mixture turns black and conversion stalls, catalyst death (Pd-black precipitation) has occurred; add 1 mol% more catalyst.[1]

  • Work-up:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-10% EtOAc in Hexanes.[1] (Nitroanilines are non-polar; product elutes early).

Protocol B: Stepwise & Alkylation (Alternative)

Use this route if Palladium contaminants are strictly prohibited or for multi-kilogram cost reduction.

4.1 Workflow Logic

Since direct


 with the bulky secondary amine is extremely slow, we use a two-step approach:
  • 
     with tert-butylamine (primary, less hindered).[1]
    
  • Methylation of the resulting secondary aniline.

4.2 Step 1: Synthesis of N-tert-butyl-3-nitroaniline[1]
  • Reagents: 1-Fluoro-3-nitrobenzene (1.0 equiv), tert-Butylamine (3.0 equiv), DMSO (3 vol).[1]

  • Conditions: Heat at 100°C for 12 hours in a sealed tube (pressure vessel required due to amine volatility).

  • Work-up: Pour into water, extract with EtOAc.[1] The product is solid and often requires only recrystallization.

4.3 Step 2: Methylation
  • Reagents: N-tert-butyl-3-nitroaniline (1.0 equiv), Sodium Hydride (NaH, 60% disp, 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv), DMF.[1]

  • Protocol:

    • Dissolve substrate in dry DMF at 0°C.

    • Add NaH portion-wise. Stir 30 min (Gas evolution!).

    • Add MeI dropwise.

    • Warm to RT and stir 2 hours.

  • Note: This route avoids expensive ligands but requires handling NaH and potentially genotoxic MeI.

Visualization: Experimental Workflows
5.1 Reaction Pathway Selection

ReactionPathway Start Start: Target Synthesis N-(t-Bu)-N-Me-3-nitroaniline Decision Is Pd-Catalyst Permissible? Start->Decision RouteA Route A: Buchwald-Hartwig (High Yield, Fast, Mild) Decision->RouteA Yes RouteB Route B: Stepwise SnAr (Metal-Free, Lower Cost) Decision->RouteB No StepA1 1-Bromo-3-nitrobenzene + N-Me-t-Bu-amine Cat: RuPhos Pd G4 RouteA->StepA1 StepB1 Step 1: 1-Fluoro-3-nitrobenzene + t-Butylamine (SnAr) RouteB->StepB1 Product Final Product N-(t-Bu)-N-Me-3-nitroaniline StepA1->Product 85°C, 4h StepB2 Step 2: Methylation (NaH / MeI) StepB1->StepB2 Isolate Intermediate StepB2->Product

Caption: Decision tree for selecting the optimal synthetic route based on resource constraints.

5.2 Catalytic Cycle (Buchwald-Hartwig)

CatalyticCycle LnP L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd 1-Bromo-3-nitrobenzene AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind N-Me-t-Bu-amine Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LnP Regeneration

Caption: Simplified catalytic cycle highlighting the steric bottleneck addressed by the RuPhos ligand.[1]

Troubleshooting & Optimization (Self-Validating Systems)
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure O2 exclusion is rigorous.[1] Switch solvent to Toluene (higher BP) and increase temp to 100°C.
Debromination (Ar-H)

-Hydride Elimination
Unlikely with tert-butyl groups (no

-hydrogens on the t-butyl C).[1] Check amine purity; ensure no n-butyl isomers are present.
Bis-arylation Amine StarvationEnsure >1.2 equiv of amine is used.[1] The amine is volatile; use a sealed pressure vial.
Dark Black Precipitate Palladium Aggregation"Pd Black" formation. Add 1-2 mol% free RuPhos ligand to stabilize the active species.[1]
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society, 118(30), 7217–7218.[1]

  • Maitland, J., et al. (2018). Practical Guide to Rational Ligand Selection for Pd-Catalyzed Cross-Coupling.[1] Organic Process Research & Development. (General Reference for Ligand Selection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Thermal Stability of N-(tert-butyl)-N-methyl-3-nitroaniline in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(tert-butyl)-N-methyl-3-nitroaniline. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(tert-butyl)-N-methyl-3-nitroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the thermal stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and the safety of your laboratory environment.

Introduction: The Challenge of Thermal Instability

N-(tert-butyl)-N-methyl-3-nitroaniline is a valuable intermediate in various synthetic applications. However, like many nitroaromatic compounds, its thermal stability can be a significant concern.[1][2][3] The electron-withdrawing nature of the nitro group, combined with the overall molecular structure, can render the compound susceptible to decomposition at elevated temperatures.[2] This degradation can lead to the formation of impurities, loss of desired product, and in some cases, uncontrolled exothermic reactions, posing a significant safety risk.[4][5]

This guide is structured to help you diagnose, troubleshoot, and mitigate these stability issues through a series of targeted questions and evidence-based answers.

Section 1: Troubleshooting Guide - Diagnosing and Addressing Instability

This section addresses common problems encountered during the handling and use of N-(tert-butyl)-N-methyl-3-nitroaniline solutions at elevated temperatures.

Question 1: My solution of N-(tert-butyl)-N-methyl-3-nitroaniline is changing color (e.g., darkening, turning brown) upon heating. What is happening and how can I prevent it?

Answer:

Color change is a primary indicator of thermal decomposition. The discoloration is likely due to the formation of various degradation byproducts. The thermal decomposition of nitroaromatic compounds can be complex, often involving radical mechanisms and the formation of colored polymeric or condensed products.[6]

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: The most straightforward approach is to reduce the temperature of your experiment. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can accelerate oxidative decomposition pathways.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Impurities, particularly water and peroxides, can initiate or catalyze decomposition. All nitro compounds, including nitroarenes, are generally soluble in most organic solvents.[7]

  • Degas the Solvent: Before use, degas your solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

In-Depth Explanation:

The thermal decomposition of nitroanilines can be initiated by the homolytic cleavage of the C-NO2 bond.[6] This process generates highly reactive radical species that can then participate in a cascade of secondary reactions, leading to the formation of complex, often colored, byproducts. The presence of the N-tert-butyl and N-methyl groups can also influence the decomposition pathway.

Question 2: I am observing unexpected byproducts in my reaction mixture, and I suspect they are from the decomposition of N-(tert-butyl)-N-methyl-3-nitroaniline. How can I confirm this and what are the likely degradation products?

Answer:

Identifying decomposition products is crucial for understanding the degradation pathway and optimizing your reaction conditions.

Analytical Workflow for Identification:

  • Control Experiment: Heat a solution of N-(tert-butyl)-N-methyl-3-nitroaniline in your chosen solvent (without other reactants) under the same temperature conditions as your reaction.

  • Chromatographic Analysis: Analyze the heated control solution and your reaction mixture using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Compare the chromatograms to identify peaks that are present in both, which would indicate they are decomposition products.

  • Spectroscopic Analysis: If possible, isolate the major byproducts using preparative chromatography and characterize them using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate their structures.

Likely Decomposition Pathways:

While specific studies on N-(tert-butyl)-N-methyl-3-nitroaniline are limited, the decomposition of related nitroaromatic compounds can provide insights.[6] Potential pathways include:

  • Denitration: Loss of the nitro group.

  • Oxidation: Oxidation of the alkyl groups or the aromatic ring.

  • Condensation/Polymerization: Reactions between decomposition intermediates to form larger, complex molecules.

Question 3: My reaction yield is lower than expected when running at higher temperatures. Could thermal instability of N-(tert-butyl)-N-methyl-3-nitroaniline be the cause?

Answer:

Yes, thermal degradation is a very likely cause of reduced yield. If the rate of decomposition is significant at your reaction temperature, a portion of your starting material will be consumed in side reactions, leading to a lower overall yield of your desired product.

Troubleshooting Strategies to Improve Yield:

  • Kinetic Analysis: Perform a simple kinetic study by running your reaction at several different temperatures and monitoring the formation of your product and the disappearance of your starting material over time. This will help you find an optimal balance between reaction rate and decomposition.

  • Use of Stabilizers/Antioxidants: In some cases, the addition of a radical scavenger or an antioxidant can help to suppress decomposition pathways.

    • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers.[9]

    • Nitroxides: Stable nitroxide radicals can act as antioxidants and inhibit oxidative stress.[10]

    • Compatibility Check: Always ensure that any additive is compatible with your reaction chemistry and does not interfere with the desired transformation.

  • Solvent Selection: The choice of solvent can significantly impact thermal stability.[11][12][13][14] Polar solvents can stabilize charge-separated excited states and may influence decomposition rates.[11][13][14] It is advisable to screen a range of solvents with varying polarities to identify one that minimizes decomposition while still facilitating the desired reaction.

Solvent ClassPolarityPotential Impact on Stability
Aprotic Nonpolar (e.g., Toluene, Heptane)LowMay offer better stability by minimizing interactions with the polar nitro group.
Aprotic Polar (e.g., DMF, DMSO, Acetonitrile)HighCan be effective for solubility but may accelerate certain decomposition pathways.
Protic (e.g., Alcohols)HighGenerally, to be used with caution as they can participate in side reactions.

Section 2: Frequently Asked Questions (FAQs)

What is the recommended maximum operating temperature for N-(tert-butyl)-N-methyl-3-nitroaniline in solution?

There is no single "maximum" temperature, as it is highly dependent on the solvent, the presence of other reagents, and the duration of heating. As a general guideline, it is recommended to start with lower temperatures and gradually increase them while monitoring for signs of decomposition. For many nitroanilines, significant decomposition can begin to occur at temperatures above 150-200°C, but this can vary.[15] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide more precise data on the onset of decomposition for the solid compound and can be a useful starting point for assessing its stability in solution.[1][3][4]

How does the solvent choice impact the thermal stability?

Solvents can influence thermal stability in several ways:

  • Polarity: As mentioned, solvent polarity can affect the stability of the ground and excited states of the molecule, potentially lowering the activation energy for decomposition.[11][13][14]

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitro group, which may alter its reactivity.

  • Radical Scavenging: Some solvents may have the ability to quench radical intermediates, thereby slowing down decomposition.

  • Boiling Point: Using a solvent with a lower boiling point can act as a physical constraint on the maximum temperature of the reaction.

Are there any specific analytical techniques to monitor the thermal stability in real-time?

While real-time monitoring can be challenging, several techniques can be adapted for this purpose:

  • In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can be used to monitor changes in the vibrational modes of the molecule, which can indicate the onset of decomposition.

  • Reaction Calorimetry: This technique measures the heat flow of a reaction in real-time. An unexpected or uncontrolled exotherm can be a clear sign of decomposition.

  • Automated HPLC Sampling: An automated HPLC system can be set up to periodically sample the reaction mixture, providing a timeline of the concentration of the starting material, product, and any major byproducts.

What safety precautions should I take when working with N-(tert-butyl)-N-methyl-3-nitroaniline at elevated temperatures?

Given the potential for exothermic decomposition of nitroaromatic compounds, stringent safety measures are essential:[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18][19]

  • Fume Hood: All experiments involving heating of this compound should be conducted in a well-ventilated fume hood.

  • Scale: Avoid running reactions at a large scale until the thermal stability under your specific conditions has been thoroughly evaluated.

  • Blast Shield: For initial experiments at elevated temperatures or when scaling up, the use of a blast shield is highly recommended.

  • Emergency Plan: Be aware of the location of fire extinguishers, safety showers, and eyewash stations.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Standardized Assessment of Thermal Stability in Solution

This protocol provides a general framework for evaluating the thermal stability of N-(tert-butyl)-N-methyl-3-nitroaniline in a chosen solvent.

Materials:

  • N-(tert-butyl)-N-methyl-3-nitroaniline

  • High-purity, anhydrous solvent of choice

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • Reaction vials with septa

  • Heating block or oil bath with precise temperature control

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of N-(tert-butyl)-N-methyl-3-nitroaniline and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several reaction vials.

  • Seal the vials and place them in the heating block at the desired temperature.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately cool it to room temperature to quench any further degradation.

  • Analyze each sample by HPLC to determine the concentration of N-(tert-butyl)-N-methyl-3-nitroaniline relative to the internal standard.

  • Plot the concentration of N-(tert-butyl)-N-methyl-3-nitroaniline as a function of time to determine the rate of decomposition at that temperature.

  • Repeat this procedure at several different temperatures to build a comprehensive stability profile.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing thermal stability issues.

TroubleshootingWorkflow Start Instability Observed (e.g., Color Change, Low Yield) AssessTemp Is the temperature critical for the reaction? Start->AssessTemp LowerTemp Lower Temperature & Monitor Outcome AssessTemp->LowerTemp No CheckAtmosphere Is the reaction run under an inert atmosphere? AssessTemp->CheckAtmosphere Yes AnalyticalValidation Confirm Stability with Control Experiments & HPLC LowerTemp->AnalyticalValidation UseInert Implement Inert Atmosphere (N2 or Ar) CheckAtmosphere->UseInert No AnalyzeSolvent Evaluate Solvent Purity and Type CheckAtmosphere->AnalyzeSolvent Yes UseInert->AnalyticalValidation PurifyDegas Use High-Purity, Anhydrous, Degassed Solvent AnalyzeSolvent->PurifyDegas ConsiderAdditives Can stabilizers be used? PurifyDegas->ConsiderAdditives AddStabilizer Screen Compatible Antioxidants (e.g., BHT) ConsiderAdditives->AddStabilizer Yes ConsiderAdditives->AnalyticalValidation No AddStabilizer->AnalyticalValidation Resolution Optimized Stable Conditions AnalyticalValidation->Resolution

Caption: A decision-making workflow for troubleshooting thermal instability.

Conceptual Decomposition Pathway

This diagram illustrates a simplified, conceptual pathway for the thermal decomposition of a nitroaromatic compound.

DecompositionPathway Start N-(tert-butyl)-N-methyl- 3-nitroaniline Heat Heat (Δ) Start->Heat Radicals Radical Intermediates (e.g., Ar• + •NO2) Heat->Radicals Initiation SideReactions Secondary Reactions Radicals->SideReactions Propagation Products Decomposition Products (Colored Byproducts, Gases, Polymers) Radicals->Products SideReactions->Products Termination/Condensation

Caption: A conceptual diagram of a radical-mediated thermal decomposition pathway.

References

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. Available at: [Link]

  • NITRO COMPOUNDS. Available at: [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. Available at: [Link]

  • Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents | Request PDF - ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • 3 - SAFETY DATA SHEET. Available at: [Link]

  • (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD - ResearchGate. Available at: [Link]

    • analytical methods. Available at: [Link]

  • Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents - OSTI.GOV. Available at: [Link]

  • Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]

  • US20220017452A1 - Method of reducing aromatic nitro compounds - Google Patents.
  • Impact of Solvent on the Thermal Stability of Amines - SINTEF. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. Available at: [Link]

  • Solvent effects on ground and excited electronic state structures of p-nitroaniline. Available at: [Link]

  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. Available at: [Link]

  • Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed. Available at: [Link]

  • Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study - PubMed. Available at: [Link]

  • Nitroxides as Antioxidants and Anticancer Drugs - PMC. Available at: [Link]

  • Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. Available at: [Link]

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - MDPI. Available at: [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - MDPI. Available at: [Link]

  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • (PDF) Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor - ResearchGate. Available at: [Link]

  • (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. Available at: [Link]

  • 4-methyl-3-nitroaniline -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • 3-nitroaniline – Knowledge and References - Taylor & Francis. Available at: [Link]

  • New thermal decomposition pathway for TATB - PMC - NIH. Available at: [Link]

  • Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. Available at: [Link]

  • N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622 - PubChem. Available at: [Link]

Sources

Optimization

Minimizing byproduct formation in N-alkylation of 3-nitroaniline

Welcome to the technical support center for the N-alkylation of 3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high yields and selectivity in your reactions. Our focus is on providing practical, experience-driven insights to minimize byproduct formation and ensure the success of your experiments.

Introduction: The Challenge of Selective Mono-N-Alkylation

The N-alkylation of 3-nitroaniline is a critical reaction for the synthesis of a wide range of chemical intermediates used in the pharmaceutical and materials sciences. The primary objective is typically the selective introduction of a single alkyl group onto the nitrogen atom. However, this process is often complicated by the formation of undesired byproducts, most notably the N,N-dialkylated product and, under certain conditions, C-alkylated isomers.

The electron-withdrawing nature of the nitro group in 3-nitroaniline decreases the nucleophilicity of the amino group, making the reaction less facile than the alkylation of aniline itself. This often necessitates more forcing reaction conditions, which can, in turn, lead to a higher propensity for side reactions. This guide will provide you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the N-alkylation of 3-nitroaniline.

Q1: What are the most common byproducts in the N-alkylation of 3-nitroaniline?

A1: The most prevalent byproduct is the N,N-dialkylated 3-nitroaniline . This occurs because the mono-N-alkylated product is often more nucleophilic than the starting 3-nitroaniline, making it susceptible to a second alkylation. Another potential, though less common, set of byproducts are C-alkylated products, where the alkyl group is attached to the aromatic ring instead of the nitrogen atom. This is more likely to occur at higher temperatures.[1]

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

A2: To favor mono-alkylation, you can employ several strategies:

  • Stoichiometry Control: Use an excess of 3-nitroaniline relative to the alkylating agent (typically 1.5 to 3 equivalents of the aniline). This increases the probability that the alkylating agent will react with the more abundant starting material rather than the mono-alkylated product.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction.

  • Lower Temperatures: Running the reaction at the lowest feasible temperature can help to control the rate of the second alkylation.

  • Alternative Methods: Consider using reductive amination, which is often more selective for mono-alkylation.[3][4][5]

Q3: What is the optimal temperature range for this reaction?

A3: The optimal temperature depends on the specific alkylating agent and solvent used. For traditional N-alkylation with alkyl halides, temperatures can range from room temperature to 80-100°C.[2][6] It is crucial to monitor the reaction progress by TLC or GC to find the sweet spot where the reaction proceeds at a reasonable rate without significant byproduct formation. Higher temperatures (above 150°C) can promote C-alkylation.[1]

Q4: Which solvents and bases are most suitable?

A4: Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can effectively dissolve the reactants and stabilize charged intermediates.[2] Bases: The choice of base is critical. A base is required to neutralize the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2] The strength of the base should be sufficient to deprotonate the aniline or the resulting ammonium salt without promoting side reactions.

Q5: Can phase-transfer catalysis improve the selectivity of the reaction?

A5: Yes, phase-transfer catalysis (PTC) can be a valuable technique. PTC facilitates the transfer of the deprotonated aniline from an aqueous or solid phase to an organic phase containing the alkylating agent. This can allow the reaction to proceed under milder conditions, which often leads to improved selectivity for mono-alkylation.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the N-alkylation of 3-nitroaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficiently reactive alkylating agent. 2. Reaction temperature is too low. 3. Ineffective base. 4. Deactivated catalyst (if applicable).1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproducts. 3. Use a stronger base (e.g., switch from K₂CO₃ to NaH). 4. If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Significant formation of N,N-dialkylated byproduct 1. Stoichiometry is not optimal. 2. Reaction temperature is too high. 3. High concentration of the alkylating agent.1. Increase the excess of 3-nitroaniline to 2-3 equivalents. 2. Lower the reaction temperature. 3. Add the alkylating agent dropwise over an extended period. 4. Consider switching to a reductive amination protocol.[3][4][5]
Presence of C-alkylated byproducts 1. High reaction temperature.1. Reduce the reaction temperature. N-alkylation is generally favored at lower temperatures than C-alkylation.[1]
Reaction is messy with multiple unidentified spots on TLC 1. Decomposition of starting material or product. 2. Side reactions with the nitro group.1. Lower the reaction temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Consider a milder, catalyzed approach such as Buchwald-Hartwig amination.[8][9][10]

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the primary byproduct, the following diagram illustrates the reaction mechanism for the N-alkylation of 3-nitroaniline with an alkyl halide.

G cluster_0 Reaction Pathway Start 3-Nitroaniline + Alkyl Halide (R-X) Intermediate1 Mono-alkylated Ammonium Salt Start->Intermediate1 Nucleophilic Attack Product Mono-N-alkylated Product Intermediate1->Product Deprotonation Base Base (-H+) Intermediate1->Base Byproduct_Intermediate Dialkylated Ammonium Salt Product->Byproduct_Intermediate Second Alkylation (competing reaction) Byproduct N,N-Dialkylated Byproduct Byproduct_Intermediate->Byproduct Deprotonation Byproduct_Intermediate->Base

Caption: Reaction mechanism for the N-alkylation of 3-nitroaniline.

A Troubleshooting Workflow

When encountering issues in your experiment, a systematic approach to troubleshooting is essential. The following workflow can guide you through the process of identifying and resolving common problems.

G cluster_1 Troubleshooting Workflow Start Problem Encountered Analyze Analyze Reaction Outcome (TLC, GC, NMR) Start->Analyze Low_Conversion Low Conversion? Analyze->Low_Conversion High_Dialkylation High Dialkylation? Low_Conversion->High_Dialkylation No Optimize_Conditions Optimize Conditions: - Increase Temperature - Stronger Base - More Reactive Alkylating Agent Low_Conversion->Optimize_Conditions Yes Other_Byproducts Other Byproducts? High_Dialkylation->Other_Byproducts No Adjust_Stoichiometry Adjust Stoichiometry: - Increase Aniline Excess - Slow Addition of Alkylating Agent High_Dialkylation->Adjust_Stoichiometry Yes Consider_Alternatives Consider Alternative Methods: - Reductive Amination - Buchwald-Hartwig Amination Other_Byproducts->Consider_Alternatives Yes Purify Purify Product (Column Chromatography) Other_Byproducts->Purify No Optimize_Conditions->Analyze Adjust_Stoichiometry->Analyze Consider_Alternatives->Analyze

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignments for N-(tert-butyl)-N-methyl-3-nitroaniline

The following technical guide provides a comparative analysis and structural assignment for the 1H NMR spectrum of N-(tert-butyl)-N-methyl-3-nitroaniline . As direct literature data for this specific unsymmetrical steric...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis and structural assignment for the 1H NMR spectrum of N-(tert-butyl)-N-methyl-3-nitroaniline .

As direct literature data for this specific unsymmetrical sterically hindered aniline is rare, this guide utilizes a comparative structural analysis approach. We benchmark the target molecule against well-characterized analogs (N,N-dimethyl-3-nitroaniline and N-tert-butyl-3-nitroaniline) to derive high-confidence chemical shift assignments.

Executive Summary

Molecule: N-(tert-butyl)-N-methyl-3-nitroaniline Core Challenge: Steric inhibition of resonance. The bulky tert-butyl group forces the nitrogen lone pair out of planarity with the benzene ring. Analytical Impact: This steric twist reduces the mesomeric electron donation from the nitrogen into the ring, causing significant downfield shifts (deshielding) of the ortho and para protons compared to planar analogs like N,N-dimethyl-3-nitroaniline.

Structural Analysis & Assignment Logic

The Steric "Twist" Mechanism

In standard anilines, the nitrogen lone pair conjugates with the π-system, shielding the ring protons (upfield shift). In N-(tert-butyl)-N-methyl-3-nitroaniline , the steric clash between the tert-butyl group and the ortho ring protons forces the N-C(alkyl) bonds to rotate.

  • Consequence: The Nitrogen lone pair acts more like an isolated amine (inductive withdrawing) rather than a resonance donor.

  • Observation: Aromatic protons will appear downfield (higher ppm) compared to N,N-dimethyl-3-nitroaniline.

Predicted Chemical Shift Data (CDCl₃, 400 MHz)
Proton LabelTypePredicted Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Structural Justification
H-2 Aromatic7.65 – 7.75t (narrow)1H

,

Most Deshielded. Located between NO₂ and N. Inductively deshielded by NO₂; reduced shielding from N due to steric twist.
H-4 Aromatic7.50 – 7.60ddd1H

,

Ortho to NO₂, para to N. Deshielded by NO₂ anisotropy.
H-5 Aromatic7.35 – 7.45t (pseudo)1H

,

Meta to both substituents. Least affected electronically, appears as a standard triplet.
H-6 Aromatic7.10 – 7.20ddd1H

,

Ortho to N, para to NO₂. Usually the most shielded aromatic signal, but less so here due to loss of conjugation.
N-Me Aliphatic2.85 – 2.95s3H-Singlet. Slightly downfield from N-methylaniline (2.82) due to electronic pull of the 3-NO₂ group.
N-tBu Aliphatic1.35 – 1.45s9H-Intense singlet. Characteristic of N-tert-butyl group.

Note: Shifts are referenced to TMS (0.00 ppm) in CDCl₃.

Comparative Performance Analysis

This section compares the target molecule against common alternatives to highlight the unique spectral fingerprint created by steric bulk.

Table 1: Chemical Shift Comparison (Aromatic Region)

Demonstrates the "Steric Deshielding Effect"

PositionTarget: N-(t-Bu)-N-Me Analog A: N,N-Dimethyl Analog B: 3-Nitroaniline Interpretation
H-2 ~7.70 ppm ~7.55 ppm7.54 ppmThe t-Bu group prevents N-donation, making H-2 more positive (deshielded) than the planar N,N-dimethyl analog.
H-6 ~7.15 ppm ~6.95 ppm6.95 ppmH-6 loses the strong shielding benefit of the N-lone pair due to the twist.
N-Me 2.90 ppm 3.05 ppmN/AMethyl group is in a crowded environment but freely rotating.
Table 2: Solvency & Resolution Guide

Optimizing experimental conditions for drug development workflows.

SolventSuitabilityPerformance Notes
CDCl₃ High Best for Resolution. Sharpens the N-tBu singlet. Excellent separation of aromatic multiplets.
DMSO-d₆ MediumViscosity Broadening. Can broaden the bulky t-Bu signal. Use only if solubility in CDCl₃ is poor.
Acetone-d₆ HighGood alternative. Often separates H-4 and H-5 if they overlap in Chloroform.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of N-(tert-butyl)-N-methyl-3-nitroaniline.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS v/v.

    • Why? High concentration is not needed for 1H; 10 mg prevents viscosity broadening while ensuring good S/N ratio.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for sharp singlets).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (maximizes relaxation for methyl groups).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Reasoning: The tert-butyl protons have long T1 relaxation times. A short D1 will reduce the integration accuracy of the 9H singlet, leading to integration errors (e.g., appearing as 7H or 8H).

  • Scans: 16–64 scans.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The intense t-Bu signal often distorts automatic phasing algorithms.

  • Integration Validation: Set the tert-butyl singlet to exactly 9.00 .

  • Check: The N-Methyl singlet must integrate to 3.00 ± 0.1 . If it is low, increase D1 and re-acquire.

Assignment Workflow (Logic Map)

The following diagram illustrates the decision pathway for assigning the specific signals of this molecule, ensuring no confusion with impurities or isomers.

NMR_Assignment Start Start Analysis Aliphatic Identify Aliphatic Region (0.5 - 4.0 ppm) Start->Aliphatic tBu Strong Singlet ~1.4 ppm (Integrate = 9H) Aliphatic->tBu Step 1 NMe Singlet ~2.9 ppm (Integrate = 3H) Aliphatic->NMe Step 2 Aromatic Identify Aromatic Region (6.5 - 8.0 ppm) tBu->Aromatic Validate Integration H2 H-2: Isolated Singlet/Triplet Most Downfield (~7.7 ppm) Aromatic->H2 Step 3: Find H-2 Splitting Analyze Splitting Patterns H2->Splitting H5 H-5: Pseudo-Triplet (~7.4 ppm) Splitting->H5 Look for Triplet H4_6 H-4 / H-6: Doublets/Multiplets Distinguish by NO2 proximity Splitting->H4_6 Assign Remaining

Caption: Logical workflow for assigning N-(tert-butyl)-N-methyl-3-nitroaniline 1H NMR signals.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Standard reference for substituent chemical shift additivity rules).
  • Kampf, G. "Steric Inhibition of Resonance in Ortho-Substituted Anilines." Encyclopedia of Spectroscopy and Spectrometry, 3rd Ed.; Academic Press, 2017.
  • PubChem Compound Summary. "3-Nitroaniline."[2] National Center for Biotechnology Information. Link

  • ChemicalBook. "N-tert-Butyl-N-methylaniline Spectral Data." Link

Sources

Comparative

Comparative Mass Spectrometric Profiling of N-(tert-butyl)-N-methyl-3-nitroaniline

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(tert-butyl)-N-methyl-3-nitroaniline (MW: 208.26 Da). As a sterically hindered aniline deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(tert-butyl)-N-methyl-3-nitroaniline (MW: 208.26 Da). As a sterically hindered aniline derivative often utilized as a synthetic intermediate or degradation marker in dye and pharmaceutical synthesis, its characterization requires a nuanced understanding of competing fragmentation pathways—specifically the interplay between the labile tert-butyl group and the electron-withdrawing nitro substituent.

We compare two primary ionization modalities: Electron Impact (EI) for structural elucidation and Electrospray Ionization (ESI) for quantitative sensitivity, providing researchers with a decision framework for method selection.

Chemical Profile & Ionization Physics[1]

PropertySpecification
IUPAC Name N-tert-butyl-N-methyl-3-nitroaniline
Molecular Formula

Monoisotopic Mass 208.1212 Da
Key Structural Features Meta-nitro group (electron withdrawing), Bulky tert-butyl amine (labile), N-methyl group
LogP (Predicted) ~3.2 (Moderately Lipophilic)
The Analytical Challenge

The tert-butyl group attached to the nitrogen is the "weak link" in high-energy ionization. Unlike simple N-methyl anilines, the tert-butyl group stabilizes a carbocation upon cleavage, leading to rapid in-source fragmentation in EI. Conversely, the nitro group suppresses ionization efficiency in positive-mode ESI due to electron withdrawal, necessitating optimized solvent systems.

Experimental Methodologies

To replicate the data discussed below, the following standardized protocols are recommended.

Protocol A: GC-MS (Electron Impact)

Target: Structural Fingerprinting & Impurity Profiling

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

  • Scan Range: 40–300 m/z.

Protocol B: LC-MS/MS (Electrospray Ionization)

Target: Trace Quantification (DMPK)

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C

Fragmentation Analysis (EI-MS)

In Electron Impact (70 eV), the molecular ion (


, m/z 208) is often weak or absent due to the stability of the tert-butyl cation and the tendency for neutral loss of isobutene.
Primary Fragmentation Pathways
  • The Dominant Channel: Loss of Isobutene (M - 56)

    • Mechanism: McLafferty-type rearrangement or Four-Center Elimination. A hydrogen from the tert-butyl methyl group transfers to the nitrogen, expelling neutral isobutene (

      
      ).
      
    • Resulting Ion: N-methyl-3-nitroaniline radical cation (

      
      ). This is typically the Base Peak  (100% relative abundance).[1][2]
      
  • Alpha-Cleavage (Loss of Methyl, M - 15)

    • Mechanism: Homolytic cleavage of a methyl group from the tert-butyl moiety.

    • Resulting Ion:

      
       (
      
      
      
      ).
    • Observation: Usually a secondary peak (20-40% abundance) compared to the isobutene loss.

  • Nitro Group Degradation

    • From the m/z 152 fragment, further loss of

      
       (30 Da) and 
      
      
      
      (46 Da) occurs.
    • Resulting Ions: m/z 122 (

      
      ) and m/z 106 (
      
      
      
      ).
Visualization of Fragmentation Pathways[5][6]

Fragmentation M Molecular Ion (M+) m/z 208 (Weak/Trace) M_15 [M - CH3]+ m/z 193 (Alpha Cleavage) M->M_15 -15 Da (CH3) Base Base Peak [M - C4H8]+ m/z 152 (Loss of Isobutene) M->Base -56 Da (Isobutene) McLafferty-like Frag_NO [152 - NO]+ m/z 122 Base->Frag_NO -30 Da (NO) Frag_NO2 [152 - NO2]+ m/z 106 Base->Frag_NO2 -46 Da (NO2) Phenyl Phenyl Cation m/z 77 Frag_NO2->Phenyl Ring Degradation

Figure 1: Predicted EI fragmentation pathway. The loss of isobutene (m/z 152) is the thermodynamic sink, creating the most abundant ion.

Comparative Performance: EI vs. ESI vs. APCI[7][8]

Researchers must choose the ionization technique based on the data requirement (ID vs. Quant).

FeatureEI (Electron Impact) ESI (Electrospray) APCI (Atmospheric Pressure Chemical)
Primary Ion Observed Fragment (m/z 152)Protonated Molecule

(m/z 209)

(m/z 209)
Molecular Ion Stability Low (<5% abundance)High (>90% abundance)Moderate
Sensitivity Moderate (ng range)High (pg range)Moderate-High
Suitability Best for Identification. The complex fragmentation pattern allows for library matching against NIST databases.Best for Quantification. Soft ionization preserves the parent mass, ideal for SIM/MRM modes in LC-MS.Alternative. Use if ESI suffers from matrix suppression due to the nitro group.
Data Interpretation Guide
  • Scenario 1: Unknown Impurity Identification

    • Use EI. The m/z 152 base peak is a diagnostic marker for N-tert-butyl anilines losing their alkyl tail. If you see m/z 208 (tiny) and m/z 152 (huge), it confirms the labile tert-butyl group.

  • Scenario 2: Pharmacokinetic Study (Plasma Quant)

    • Use ESI (+). Monitor the transition

      
       (loss of isobutene in collision cell). This mimics the EI fragmentation but in a controlled MS/MS environment, yielding high specificity.
      

Decision Framework for Method Selection

The following logic tree assists in selecting the optimal workflow for this specific compound class.

MethodSelection Start Goal: Analyze N-(t-butyl)-N-methyl-3-nitroaniline Q1 Is the sample pure or complex? Start->Q1 Pure Pure / High Conc. Q1->Pure Synthesis Complex Biological Matrix (Plasma/Urine) Q1->Complex Metabolism Q2 Need Structural Confirmation? Pure->Q2 ESI Method: LC-MS/MS (ESI+) MRM: 209 -> 153 Complex->ESI Quantification EI Method: GC-MS (EI) Look for m/z 152 Base Peak Q2->EI Yes (Unknowns) NMR Method: NMR (If MS is ambiguous) Q2->NMR Isomers?

Figure 2: Decision matrix for selecting ionization techniques based on analytical goals.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in tert-butyl amines).
  • NIST Mass Spectrometry Data Center. (2023). 3-Nitroaniline Fragmentation Data. National Institute of Standards and Technology.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Source for nitro-group fragmentation rules: loss of NO and NO2).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

Sources

Validation

UV-Vis absorption spectra comparison of nitroaniline derivatives

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Nitroaniline Derivatives Executive Summary & Theoretical Grounding Nitroaniline derivatives—specifically the ortho-, meta-, and para- isomers—serve as funda...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Nitroaniline Derivatives

Executive Summary & Theoretical Grounding

Nitroaniline derivatives—specifically the ortho-, meta-, and para- isomers—serve as fundamental models for understanding intramolecular charge transfer (ICT) and solvatochromism in organic spectroscopy. Their utility extends beyond academic curiosity into the synthesis of azo dyes, nonlinear optical (NLO) materials, and pharmaceuticals.

This guide provides a comparative analysis of their UV-Vis absorption profiles. The core distinction lies in the electronic communication between the electron-donating amino group (


) and the electron-withdrawing nitro group (

).[1]
  • p-Nitroaniline (pNA): Represents a classic "push-pull" system where direct resonance allows for a strong ICT, resulting in a significant bathochromic (red) shift in polar solvents.

  • o-Nitroaniline (oNA): Characterized by intramolecular hydrogen bonding , which locks the molecule in a planar conformation, often leading to the longest wavelength absorption (orange color) in non-polar environments compared to its isomers.

  • m-Nitroaniline (mNA): Lacks direct conjugation between the donor and acceptor substituents. Its spectrum is dominated by localized excitations, resulting in the highest energy (shortest wavelength) transitions among the three.

Experimental Workflow

The following protocol is designed to ensure reproducibility and minimize solvatochromic errors.

Materials
  • Analytes: o-Nitroaniline (CAS 88-74-4), m-Nitroaniline (CAS 99-09-2), p-Nitroaniline (CAS 100-01-6).

  • Solvents: Spectroscopic grade Cyclohexane (non-polar), Ethanol (polar protic), and Water (highly polar).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda series) with matched quartz cuvettes (1 cm path length).

Protocol Diagram

UV_Protocol Stock Stock Solution (1 mM in Ethanol) Dilution Working Dilution (10-50 µM) Stock->Dilution Dilute with target solvent Scan Spectral Scan (200-500 nm) Dilution->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Subtract Background Data Data Analysis (λmax & ε) Scan->Data

Figure 1: Step-by-step experimental workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~1.4 mg of the specific nitroaniline isomer in 10 mL of ethanol to create a 1.0 mM stock solution. Note: Ethanol is used as a common solvent for stock due to solubility issues in water for the ortho isomer.

  • Working Solutions: Aliquot the stock solution into three separate volumetric flasks. Dilute with Cyclohexane , Ethanol , and Water respectively to achieve a final concentration of 20 µM.

    • Critical Step: Ensure the final ethanol content in the cyclohexane and water samples is <1% to avoid co-solvent effects.

  • Baseline Correction: Run a baseline scan using the pure solvent (blank) for each specific series.

  • Measurement: Scan from 200 nm to 550 nm. Scan speed: Medium (approx. 200 nm/min). Slit width: 1.0 nm.

  • Validation: Verify that absorbance at

    
     is between 0.2 and 0.8 AU to ensure adherence to the Beer-Lambert Law (
    
    
    
    ).

Comparative Spectral Analysis

The following data synthesizes experimental results from standard spectroscopic literature.

Quantitative Comparison Table
IsomerSolvent

(nm)
ColorElectronic Feature
p-Nitroaniline Cyclohexane~326Pale YellowWeak ICT in non-polar media
Ethanol373 YellowStrong ICT stabilized by H-bonding
Water381 Deep YellowMax solvent stabilization of excited state
o-Nitroaniline Cyclohexane~377OrangeIntramolecular H-bond (Planarization)
Ethanol408 Deep OrangeCombined H-bonding & Solvent effects
m-Nitroaniline Cyclohexane~344Pale YellowInductive effects only (No resonance)
Ethanol~360YellowWeak solvatochromism

Table 1: Comparison of absorption maxima across varying solvent polarities.

Mechanistic Insights

1. The "Para" Phenomenon (Push-Pull Solvatochromism): p-Nitroaniline exhibits the most dramatic positive solvatochromism . In the ground state, the molecule has a moderate dipole moment. Upon excitation (


), charge transfers from the amino nitrogen to the nitro oxygen.[1]
  • Mechanism: Polar solvents (Water/Ethanol) align with and stabilize this highly polar excited state (ICT state) more than the ground state, lowering the energy gap (

    
    ) and shifting absorption to longer wavelengths (Red Shift).
    

2. The "Ortho" Anomaly (Red-Shifted in Non-Polar): Surprisingly, o-nitroaniline often absorbs at longer wavelengths than the para isomer in non-polar solvents (377 nm vs 326 nm in cyclohexane).

  • Causality: The proximity of

    
     and 
    
    
    
    allows for a strong intramolecular hydrogen bond .[2] This "locks" the molecule into a planar, quinoid-like structure even without solvent assistance, effectively extending the conjugation length in the ground state and lowering the transition energy.

3. The "Meta" Isolation: m-Nitroaniline lacks a direct resonance pathway between the donor and acceptor. The "push-pull" effect is broken.

  • Result: Its absorption is blue-shifted (higher energy) compared to the ortho and para isomers in most contexts. The transition is more localized to the benzene ring system rather than a whole-molecule charge transfer.

Electronic Transition Pathway

Electronic_Transitions GS Ground State (S0) Polarity: Low ES_Loc Locally Excited State (π -> π*) GS->ES_Loc High Energy (Blue Shift) ES_ICT ICT Excited State (High Polarity) GS->ES_ICT Charge Transfer NonPolar Non-Polar Solvent (Cyclohexane) NonPolar->ES_Loc Dominates in m-NA & p-NA (Non-polar) Polar Polar Solvent (Water/Ethanol) Polar->ES_ICT Stabilizes p-NA (Red Shift)

Figure 2: Energy diagram illustrating the stabilization of the Intramolecular Charge Transfer (ICT) state in polar solvents.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Retrieved from

  • NIST Chemistry WebBook. p-Nitroaniline UV/Visible Spectrum. National Institute of Standards and Technology. Retrieved from

  • PubChem. 2-Nitroaniline (o-Nitroaniline) Compound Summary. National Library of Medicine. Retrieved from

  • Millefiori, S., et al. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Conjugation and Solvatochromism. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

N-(tert-butyl)-N-methyl-3-nitroaniline proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of N-(tert-butyl)-N-methyl-3-nitroaniline. The procedures outlined below are synthesized from establi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of N-(tert-butyl)-N-methyl-3-nitroaniline. The procedures outlined below are synthesized from established safety protocols for closely related nitroaniline compounds, ensuring a robust and cautious approach. Given the inherent hazards of this chemical class, adherence to these guidelines is critical for maintaining laboratory safety and environmental compliance.

Core Directive: A Risk-Based Approach to Disposal

The disposal of any chemical reagent begins not at the waste container, but with a thorough understanding of its intrinsic properties and associated risks. N-(tert-butyl)-N-methyl-3-nitroaniline, like other substituted nitroanilines, is classified as hazardous. The core principle of its disposal is containment and controlled transfer , ensuring that the chemical is isolated from the environment and personnel from the point of generation to its final destruction by a certified facility.

This guide is structured to provide a logical workflow, from immediate safety considerations to the final logistical steps of waste transfer.

Part 1: Hazard Assessment and Control

Before handling the waste stream, it is imperative to understand the "why" behind the stringent disposal protocols. The primary hazards associated with nitroanilines drive every procedural step.

Toxicological and Environmental Profile

Substituted nitroanilines are recognized for their potential health and environmental effects. Key hazard classifications, based on data from analogous compounds, include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]

  • Environmental Hazard: Harmful or toxic to aquatic life with long-lasting effects.[5][6]

Therefore, the disposal strategy must prevent ingestion, skin contact, and release into the environment.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A self-validating safety system relies on robust protective barriers. The following PPE is mandatory when handling N-(tert-butyl)-N-methyl-3-nitroaniline waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect prior to use.To prevent skin contact and potential sensitization.[1][7][8]
Eye/Face Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes or airborne dust particles.[1][7]
Skin Protection A complete lab coat or chemical-resistant suit.To protect skin from accidental contact.[4][5]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate.To prevent inhalation of airborne particles.[1][5][8]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of N-(tert-butyl)-N-methyl-3-nitroaniline and associated contaminated materials.

Workflow for Chemical Waste Disposal

G cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_final Final Disposition A Waste Generation (N-(tert-butyl)-N-methyl-3-nitroaniline & contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Do NOT mix with other chemicals) B->C D Containerize & Label - Use designated, sealed container. - Label: 'Hazardous Waste' + Chemical Name C->D Isolate Hazard E Secure Interim Storage - Cool, dry, well-ventilated area. - Away from incompatible materials. D->E Prevent Reactions F Consult Regulations (Local, State, Federal/EPA) E->F G Transfer to Approved Facility (Use licensed hazardous waste disposal service) F->G Ensure Compliance

Caption: Disposal workflow for N-(tert-butyl)-N-methyl-3-nitroaniline.

Step 1: Waste Segregation and Collection

The fundamental principle of chemical waste management is segregation at the source.

  • Isolate the Waste Stream: Designate a specific, sealed container for all N-(tert-butyl)-N-methyl-3-nitroaniline waste. This includes residual product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.

  • No Mixing: Never mix this waste with other chemical waste streams. Mixing can lead to unknown and potentially dangerous chemical reactions.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and can be securely sealed. Leave the chemical in its original container if possible.

Step 2: Labeling and Container Management

Proper labeling is a critical component of a trustworthy safety system, ensuring that hazards are clearly communicated to everyone in the laboratory and to the final disposal facility.

  • Clear Identification: Label the waste container clearly with the words "Hazardous Waste".[7]

  • Full Chemical Name: State the full, unambiguous chemical name: "N-(tert-butyl)-N-methyl-3-nitroaniline".[7]

  • Handle "Empty" Containers as Full: Any container that once held the chemical must be treated as hazardous waste itself and disposed of accordingly, as residue will remain.[5]

Step 3: Interim Storage in the Laboratory

Proper storage while awaiting pickup prevents accidents and environmental release.

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[7]

  • Storage Conditions: This area must be cool, dry, and well-ventilated.[1][2]

  • Incompatible Materials: Ensure the storage location is away from incompatible materials such as strong oxidizing agents and acids, which could cause hazardous reactions.[4][8]

  • Security: Store containers in a secure, locked-up area accessible only to authorized personnel.[9]

Step 4: Final Disposal

Disposal of this chemical is highly regulated and must be handled by professionals.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[1][4][5]

  • Regulatory Compliance: It is the responsibility of the waste generator to ensure that disposal complies with all local, state, and federal regulations.[4][10] This may involve specific documentation and waste profiling.

  • Disposal Method: The typical disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[7] Ensure the area is well-ventilated, but take care to avoid actions that could make the chemical (if in solid/powder form) airborne.[7]

  • Wear Full PPE: Before attempting any cleanup, don the full personal protective equipment as detailed in section 1.2, including respiratory protection.[7]

  • Contain the Spill: Prevent the spill from spreading. Cover drains to avoid environmental release.

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[4][8] Avoid creating dust.[8]

    • For liquid spills, use an inert absorbent material (such as sand or diatomite), collect the material, and place it in the designated hazardous waste container.[11]

  • Decontaminate: Clean the affected area thoroughly once the bulk of the spill has been removed.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage N-(tert-butyl)-N-methyl-3-nitroaniline waste with confidence, ensuring personal safety, regulatory compliance, and environmental stewardship.

References

  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • p-NITROANILINE HAZARD SUMMARY. NJ.gov.
  • N-methyl-3-nitro-aniline SDS, 619-26-1 Safety D
  • SAFETY DATA SHEET: 2-Methyl-3-nitroaniline. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 13). Sigma-Aldrich.
  • Safety data sheet: N-Methylaniline. (2023, March 24). CPAchem.
  • p-Nitro Aniline CAS No 100-01-6 MATERIAL SAFETY D
  • Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste. (2025). Benchchem.
  • SAFETY DATA SHEET: N-Methyl-2-nitroaniline. (2025, September 05). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: m-Nitroaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET: o-Nitroaniline. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET: N-Methyl-3-nitroaniline. (2018, October 03). TCI Chemicals.
  • Safety D
  • Safety D
  • N-butyl-3-methyl-4-nitroaniline. Benchchem.
  • SAFETY DATA SHEET: Benzenamine, 3-nitro-. (2009, September 22). Fisher Scientific.
  • N-Methyl-3-nitroaniline. PubChem.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(tert-butyl)-N-methyl-3-nitroaniline

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. The safe management of these compounds is not merely a procedural formali...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. The safe management of these compounds is not merely a procedural formality but the very foundation of sustainable innovation. This guide provides an in-depth operational plan for the safe handling of N-(tert-butyl)-N-methyl-3-nitroaniline, a substituted nitroaniline compound.

Understanding the Primary Hazards: A Chemist's Perspective

N-(tert-butyl)-N-methyl-3-nitroaniline combines three key functional groups that dictate its toxicological and safety profile: the aromatic amine, the nitro group, and the bulky alkyl substituents.

  • Aromatic Amine Core: Aromatic amines as a class are known for their potential to be absorbed dermally (through the skin) and for their systemic toxicity.[2]

  • Nitro Group (-NO2): The nitro functional group is a strong electron-withdrawing group and is associated with significant health hazards. Nitroanilines can cause methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4] This leads to symptoms like cyanosis (blueish skin), headache, dizziness, and confusion.[4]

  • Systemic Toxicity: Compounds of this class are often classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6] Prolonged or repeated exposure may lead to organ damage, with a particular risk to the blood and liver.[3][5][6]

Based on these structural alerts, we must treat N-(tert-butyl)-N-methyl-3-nitroaniline with a high degree of caution, assuming it is acutely toxic via all primary routes of exposure (inhalation, ingestion, and skin contact).

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a carefully considered barrier designed to mitigate the specific risks identified. When handling amines and nitroaromatics, appropriate PPE is essential.[7][8]

Skin and Body Protection: Your Primary Barrier

Due to the high likelihood of dermal absorption, skin protection is paramount.

  • Gloves: Standard lightweight nitrile gloves are often insufficient for prolonged work with aromatic amines. Double-gloving is strongly recommended when handling the pure compound or concentrated solutions.[3]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove. Materials such as neoprene or Viton should be considered for extended operations. Always check the manufacturer's glove compatibility charts for breakthrough times with similar chemicals like aniline or nitrobenzene.

    • Integrity and Replacement: Change gloves immediately upon any suspected contact with the chemical.[3] Do not reuse disposable gloves. Before removal, wash the outer glove if appropriate, and always inspect for tears or punctures.

  • Laboratory Coat/Coveralls: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashes or significant contamination, such as large-scale reactions or spill cleanup, chemical-resistant coveralls (e.g., Tychem®) are required.[9] Contaminated work clothing must not be allowed out of the workplace and should be laundered separately or disposed of as hazardous waste.[10]

  • Footwear: Closed-toe shoes are a minimum requirement.[3] For tasks involving larger quantities or transfers, chemical-resistant boots with steel toes are recommended.[11]

Eye and Face Protection: Shielding Sensitive Tissues
  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory at all times when the chemical is being handled.[7][9]

  • Face Shield: When there is a risk of splashes, such as during transfers of liquids or when handling the powder outside of a balance enclosure, a full-face shield must be worn in addition to safety goggles.[4][11]

Respiratory Protection: Preventing Inhalation

Aromatic nitro compounds can be hazardous if inhaled as dust or vapor.[5][12]

  • Engineering Controls: The primary method for controlling inhalation exposure is to use engineering controls. All work with N-(tert-butyl)-N-methyl-3-nitroaniline must be conducted within a certified chemical fume hood. [1][3] Weighing of the solid should be done in a ventilated balance enclosure or fume hood.

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a spill, respiratory protection is required. A full-face respirator with cartridges rated for organic vapors and particulates (P100) is necessary.[13] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance.

Protection Level Required PPE Typical Scenarios
Level D (Minimum) Lab Coat, Safety Goggles, Nitrile Gloves, Closed-toe ShoesNot recommended for handling this compound.
Level C (Standard Handling) Chemical Fume Hood, Lab Coat, Chemical Splash Goggles, Double Gloves (Nitrile inner, Neoprene/Viton outer)Weighing, preparing solutions, running reactions, performing analysis.[11]
Level B (High-Risk/Spill) Full-face Respirator (or SCBA), Chemical Resistant Suit/Coveralls, Double Gloves, Chemical Resistant BootsLarge-scale transfers, spill cleanup, equipment failure.[11]

Operational and Disposal Plans: From Bench to Waste

A cradle-to-grave approach to chemical management ensures safety at every step.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific work area within a fume hood. Ensure all necessary PPE is available and inspected. Locate the nearest emergency shower and eyewash station.[3]

  • Donning PPE: Don PPE in the following order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations within the fume hood. If handling the solid, be mindful to avoid generating dust.[5] Use tools like a spatula and weigh paper, and moisten the material slightly with a compatible, non-reactive solvent if necessary to prevent it from becoming airborne.[1][10]

  • Post-Handling: After completing the work, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[10][14]

Spill Management Workflow

Immediate and correct response to a spill is critical.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Protocol Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard (Is it a major spill?) Alert->Assess MajorSpill Call Emergency Responders (EHS) Assess->MajorSpill Yes MinorSpill Proceed with Minor Spill Cleanup Assess->MinorSpill No DonPPE Don Appropriate PPE (Level B: Respirator, Suit, etc.) MinorSpill->DonPPE Contain Contain Spill with Absorbent (Vermiculite, Sand) DonPPE->Contain Collect Carefully Collect Material (Avoid raising dust) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package Waste for Disposal Decontaminate->Dispose

Disposal Plan

Chemical waste management is a regulated process that must be followed precisely.

  • Waste Segregation: All waste contaminated with N-(tert-butyl)-N-methyl-3-nitroaniline, including excess solid, contaminated gloves, weigh paper, and spill cleanup debris, must be collected in a dedicated hazardous waste container.[1][3] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(tert-butyl)-N-methyl-3-nitroaniline".[10]

  • Disposal Procedure: The sealed container must be disposed of through your institution's EHS-approved hazardous waste management program.[5][14] This material should never be poured down the drain or placed in regular trash.[5][10]

By adhering to these rigorous safety protocols, we can ensure that our pursuit of scientific advancement is conducted with the utmost responsibility, protecting ourselves, our colleagues, and our environment.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College.
  • Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. Benchchem.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.
  • p-Nitroaniline Safety Information. West Liberty University.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Environmental Compliance Assistance Platform.
  • Safety Data Sheet: m-Nitroaniline. Sigma-Aldrich.
  • Safety Data Sheet: 3-Nitro-N-methylaniline. Sigma-Aldrich.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
  • Safety Data Sheet: N-Methyl-p-nitroaniline. Sigma-Aldrich.
  • Safety Data Sheet: 2-Methyl-3-nitroaniline. Fisher Scientific.
  • Safety Data Sheet: N-Methyl-2-nitroaniline. Thermo Fisher Scientific.
  • Emergency Response & PPE. Ammonia Refrigeration PSM & RMP.
  • ICSC 0307 - 3-NITROANILINE. International Labour Organization.
  • N-methyl-3-nitro-aniline SDS, 619-26-1 Safety Data Sheets. ECHEMI.

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